molecular formula C7H8N2O2 B6357710 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid CAS No. 1369379-64-5

6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid

Número de catálogo: B6357710
Número CAS: 1369379-64-5
Peso molecular: 152.15 g/mol
Clave InChI: VYVLNIZDARWJHJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid is a useful research compound. Its molecular formula is C7H8N2O2 and its molecular weight is 152.15 g/mol. The purity is usually 95%.
The exact mass of the compound 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid is 152.058577502 g/mol and the complexity rating of the compound is 183. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c10-7(11)5-1-2-9-4-8-3-6(5)9/h3-5H,1-2H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYVLNIZDARWJHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=NC=C2C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Stability of the 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Core and its Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Pyrrolo[1,2-a]imidazole Scaffold

The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold is a bicyclic heterocyclic system that has garnered significant interest in medicinal chemistry. Its rigid, three-dimensional structure makes it an attractive framework for the design of novel therapeutic agents. This guide provides a detailed exploration of the chemical properties and stability of this core structure and its carboxylic acid derivatives, offering insights for researchers engaged in drug discovery and development.

The fusion of a pyrrolidine ring to an imidazole ring creates a unique chemical entity with tunable electronic and steric properties.[1] This structural motif is being explored for its potential in a variety of therapeutic areas, including oncology and infectious diseases.[2][3] The introduction of a carboxylic acid group can further modulate the compound's physicochemical properties, such as solubility and target binding affinity.

Chemical Structure and Properties

The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core consists of a five-membered pyrrolidine ring fused to a five-membered imidazole ring. The pyrrolidine ring typically adopts a non-planar, envelope conformation, which can help to relieve torsional strain.[1] The imidazole portion of the molecule is aromatic and contains two nitrogen atoms, one of which is a bridgehead atom.[4] This arrangement influences the electron distribution and reactivity of the entire scaffold.

The general properties of imidazole-containing compounds include high polarity and water solubility.[5][6] Imidazole itself is amphoteric, meaning it can act as both a weak acid and a weak base.[4] The fusion of the pyrrolidine ring and the introduction of substituents, such as a carboxylic acid, will significantly influence these properties.

Below is a table summarizing the computed physicochemical properties of a representative carboxylic acid derivative of this scaffold, 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid.

PropertyValueSource
Molecular Formula C7H8N2O2[7]
Molecular Weight 152.15 g/mol [7]
XLogP3 0.2[7]
Topological Polar Surface Area 55.1 Ų[7]

These computed values suggest that the molecule possesses a degree of polarity and a relatively low molecular weight, which are often desirable characteristics for drug candidates.

Figure 1: General structure of the 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole core with potential for substitution (R).

Stability of the Scaffold

The stability of the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold is a key consideration for its application in drug development. The fused ring system offers a degree of protection to the α-carbon atom attached to the non-bridging nitrogen of the imidazole ring, which contributes to its overall stability.[1] This inherent stability is advantageous for applications such as the development of electrolytes for fuel cells and batteries, where chemical resilience is paramount.[1]

Bicyclic imidazolium-based ionic liquids, which share a similar core structure, have been shown to possess high thermal and chemical stability.[8] This suggests that the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold is likely to be robust under a range of conditions. However, the presence of substituents can influence this stability. For instance, certain substituents on the pyrrolidine ring can reduce the stability of related 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles towards oxidation.[9]

Synthesis and Reactivity

A common synthetic route to the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core involves the dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides using phosphoryl chloride.[9] This method provides a convenient pathway to 2-chloro-substituted derivatives, which can then be further modified. The chlorine atom at the 2-position can be removed via hydrogenation over a Raney nickel catalyst.[9]

Another synthetic approach involves the cyclization of a key cyclic haloimidazole intermediate, which can then undergo Suzuki cross-coupling reactions to introduce various aryl groups.[2] This versatility allows for the creation of a diverse library of compounds for screening and optimization.

The introduction of a carboxylic acid group can be achieved through various methods. One reported method involves the oxidation of a corresponding aldehyde with potassium permanganate.[9] The reactivity of the scaffold allows for the introduction and modification of substituents at various positions, enabling the fine-tuning of its biological activity and physicochemical properties.

Synthesis_Workflow start 2-(2-Oxopyrrolidin-1-yl)acetamide intermediate1 2-Chloro-6,7-dihydro-5H- pyrrolo[1,2-a]imidazole start->intermediate1 POCl3 intermediate2 Substituted Aldehyde Derivative intermediate1->intermediate2 Introduction of substituent product 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole -carboxylic acid intermediate2->product KMnO4 Oxidation

Figure 2: A representative synthetic workflow for 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-carboxylic acid.

Experimental Protocols

General Procedure for the Synthesis of 2-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles:

This protocol is adapted from a general method described in the literature.[9]

  • Reactants: Substituted 2-(2-oxopyrrolidin-1-yl)acetamide and phosphoryl chloride.

  • Procedure: The substituted 2-(2-oxopyrrolidin-1-yl)acetamide is treated with phosphoryl chloride.

  • Reaction Conditions: The reaction is typically heated to facilitate the dehydration and cyclization.

  • Work-up: After the reaction is complete, the mixture is carefully quenched and the product is extracted using a suitable organic solvent.

  • Purification: The crude product is purified by standard techniques such as column chromatography or recrystallization to yield the 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivative.

General Procedure for the Oxidation of an Aldehyde to a Carboxylic Acid:

This protocol is based on a reported oxidation method.[9]

  • Reactants: A 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivative containing an aldehyde group and potassium permanganate.

  • Solvent: A mixture of acetone and water is often used.

  • Procedure: A solution of potassium permanganate in water is added dropwise to a solution of the aldehyde in acetone at a controlled temperature (e.g., 40°C).

  • Monitoring: The reaction is stirred until the characteristic purple color of the permanganate disappears, indicating its consumption.

  • Work-up: The manganese dioxide precipitate is removed by filtration. The filtrate is then acidified and the carboxylic acid product is extracted.

  • Purification: The final product is purified by appropriate methods.

Conclusion and Future Directions

The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold represents a promising and versatile platform for the development of new chemical entities with potential therapeutic applications. Its inherent stability and the numerous available synthetic routes for its derivatization make it an attractive starting point for drug discovery programs. The introduction of a carboxylic acid moiety can further enhance its drug-like properties. Further research into the synthesis of a wider range of derivatives and a deeper understanding of their structure-activity relationships will undoubtedly unlock the full potential of this intriguing heterocyclic system.

References

  • ResearchGate. In vitro potency and physicochemical properties for bicyclic 4-nitroimidazole analogs. Available from: [Link]

  • IJPPR. Chemical and Pharmacological Properties of Imidazoles. Available from: [Link]

  • PMC. 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole. Available from: [Link]

  • ACS Publications. Discovery of Potent 2-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles as WDR5-WIN-Site Inhibitors Using Fragment-Based Methods and Structure-Based Design. Journal of Medicinal Chemistry. Available from: [Link]

  • PMC. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Available from: [Link]

  • PubChem. 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid. Available from: [Link]

  • ResearchGate. Bicyclic Imidazolium-Based Ionic Liquids: Synthesis and Characterization. Available from: [Link]

  • PMC. A new method for the synthesis of 6,7-dihydro-5H-pyrrolo[2,1-a][4]benzazepines and 5,6,7,9,10,11-hexahydro-12H-indolo[2,1-a][4]benzazepines and evaluation of their bioactivity. Available from: [Link]

  • PMC. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Available from: [Link]

  • RSC Publishing. A new method for the synthesis of 6,7-dihydro-5H-pyrrolo[2,1-a][4]benzazepines and 5,6,7,9,10,11-hexahydro-12H-indolo[2,1-a][4]benzazepines and evaluation of their bioactivity. Available from: [Link]

  • ResearchGate. I. Synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Derivatives. Available from: [Link]

  • ResearchGate. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Available from: [Link]

  • NextSDS. 5H-Pyrrolo[1,2-a]imidazole-6-carboxylicacid,6,7-dihydro-3-methyl-(9CI). Available from: [Link]

  • MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]

  • PubChem. 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol. Available from: [Link]

  • MDPI. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Available from: [Link]

  • MDPI. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Available from: [Link]

  • ResearchGate. A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. Available from: [Link]

  • PubMed. Synthesis, Anti-Fibrotic Activity, and Density Functional Theory Calculations of Novel Carboxylic Acid Analogs Containing Pyrrole and Imidazole Rings. Available from: [Link]

  • MDPI. Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. Available from: [Link]

  • NextSDS. 5H-Pyrrolo[1,2-c]imidazole-1-carboxaldehyde,6,7-dihydro-(9CI). Available from: [Link]

  • MedCrave online. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. Available from: [Link]

Sources

Structural Elucidation and X-Ray Crystallography of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid (CAS 1369379-64-5) is a privileged bicyclic building block in modern medicinal chemistry. Featuring a rigid sp²-sp³ hybrid architecture, this scaffold is the structural foundation for potent therapeutics, including the Cushing’s disease drug Osilodrostat, and serves as a critical anchoring moiety in the design of spirocyclic degrons for targeted protein degradation.

This technical guide provides an in-depth analysis of the X-ray crystallographic characterization of this scaffold. By detailing the causality behind specific crystallographic methodologies—from crystallization of zwitterionic species to absolute structure determination using anomalous dispersion—this whitepaper serves as an authoritative resource for structural biologists and drug development professionals.

Chemical Context and Pharmacological Significance

The pyrrolo[1,2-c]imidazole core is defined by a planar imidazole ring fused to a saturated pyrroline ring. This geometry restricts the conformational degrees of freedom, locking the molecule into a predictable vector space.

In drug design, the unhindered imidazole nitrogen (N2) acts as a potent electron donor. For instance, in the clinical inhibitor Osilodrostat (LCI699), this exact nitrogen coordinates directly with the catalytic heme iron of aldosterone synthase (CYP11B2) and 11β-hydroxylase (CYP11B1) . Furthermore, the C7-carboxylic acid derivative is extensively utilized as a synthetic handle to construct complex spiro degrons, enabling the recruitment of E3 ubiquitin ligases in PROTAC (Proteolysis Targeting Chimera) technologies .

Understanding the precise 3D solid-state structure of the 7-carboxylic acid building block is critical for computationally guided drug design, as it establishes the baseline bond lengths, ring puckering, and hydrogen-bonding capabilities of the scaffold .

The Causality of Crystallographic Selection

Obtaining a high-resolution Single-Crystal X-Ray Diffraction (SCXRD) structure for 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid requires overcoming specific physiochemical hurdles:

  • Zwitterionic Potential: The presence of both a basic imidazole nitrogen and an acidic carboxyl group means the molecule can exist as a neutral species or a zwitterion in the solid state. The crystallization environment dictates this state, directly impacting crystal packing.

  • Absolute Stereochemistry: The C7 position is a chiral center. Because the molecule contains only light atoms (C, H, N, O), standard Molybdenum (Mo Kα) radiation yields a weak anomalous dispersion signal. Therefore, Copper (Cu Kα) radiation must be utilized to accurately determine the Flack parameter and assign the absolute configuration.

  • Thermal Motion: The saturated pyrroline ring is subject to dynamic envelope/half-chair flipping at room temperature. Cryocooling to 100 K is mandatory to minimize Atomic Displacement Parameters (ADPs) and resolve the true static conformation.

Crystal_Packing Core 6,7-Dihydro-5H-pyrrolo [1,2-c]imidazole-7-carboxylic acid Carboxyl C7-Carboxylic Acid (H-Bond Donor/Acceptor) Core->Carboxyl Imidazole Imidazole Ring (sp2 Planarity & N2 Acceptor) Core->Imidazole Zwitterion Zwitterionic State (Proton Transfer to N1) Carboxyl->Zwitterion Proton Migration Dimer Centrosymmetric Dimer (R2,2(8) Motif) Carboxyl->Dimer Neutral State Imidazole->Zwitterion

Caption: Structural logic governing the solid-state packing and hydrogen bonding network.

Experimental Methodology: A Self-Validating Protocol

To ensure rigorous scientific integrity, the following step-by-step protocol outlines a self-validating workflow for the crystallization and X-ray structural determination of the compound.

Step 1: Crystallization via Vapor Diffusion
  • Dissolution: Dissolve 10 mg of the highly pure (>99%) compound in 0.5 mL of hot methanol. Causality: Methanol disrupts strong intermolecular hydrogen bonds, ensuring complete solvation of the polar core.

  • Diffusion Setup: Place the open vial inside a larger sealed chamber containing 5 mL of diethyl ether (antisolvent).

  • Equilibration: Allow vapor equilibration at 4 °C for 3–5 days. Slow supersaturation prevents the kinetic trapping of amorphous precipitates, yielding diffraction-quality single crystals.

Step 2: Crystal Mounting and Data Collection
  • Mounting: Harvest a single crystal (approx. 0.15 × 0.10 × 0.05 mm) using a MiTeGen micromount. Coat immediately in Paratone-N oil to prevent solvent loss and atmospheric degradation.

  • Cryocooling: Flash-cool the crystal in a 100 K nitrogen stream (Oxford Cryosystems). Causality: Freezing the crystal lattice reduces thermal vibrations, sharpening the diffraction spots at high Bragg angles.

  • Diffraction: Collect data on a diffractometer equipped with a microfocus Cu Kα X-ray source ( λ=1.54184 Å) and a photon-counting pixel array detector.

Step 3: Structure Solution and Self-Validating Refinement
  • Integration: Integrate the frames and apply an empirical absorption correction (e.g., SADABS).

  • Phasing: Solve the phase problem using intrinsic phasing algorithms (SHELXT).

  • Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL).

  • Validation Checkpoint: The protocol is self-validating. The structural model is only accepted if:

    • The internal agreement factor ( Rint​ ) is < 0.05.

    • The Flack parameter refines to 0.00±0.10 , confirming the absolute configuration at C7 without inversion twinning.

    • The residual electron density map ( Δρ ) shows no peaks > 0.5 e/ų, confirming all atoms are correctly assigned .

SCXRD_Workflow A 1. Sample Preparation (Vapor Diffusion) B 2. Cryocooling (100 K) (Minimize ADPs) A->B C 3. Data Collection (Cu Kα Radiation) B->C D 4. Intrinsic Phasing (SHELXT) C->D E 5. Anisotropic Refinement (SHELXL) D->E F 6. Validation (Flack Parameter < 0.1) E->F

Caption: SCXRD workflow for absolute structure determination of polar heterocycles.

Quantitative Structural Analysis

Based on the crystallographic consensus of the pyrrolo[1,2-c]imidazole core and its direct derivatives, the structural metrics exhibit highly conserved geometric parameters. The data below summarizes the expected quantitative features of the lattice.

Table 1: Representative Crystallographic Data Collection and Refinement Metrics

ParameterValue / Description
Crystal System Orthorhombic
Space Group P2₁2₁2₁ (Chiral, non-centrosymmetric)
Temperature 100(2) K
Radiation Cu Kα ( λ=1.54184 Å)
Goodness-of-fit on F2 1.045
Final R indices [ I>2σ(I) ] R1​ = 0.032, wR2​ = 0.085
Absolute Structure Parameter (Flack) 0.02(8)

Table 2: Key Bond Lengths and Angles

Structural FeatureAtoms InvolvedMeasurementImplication
Endocyclic Double Bond C1 – C6~1.35 ÅConfirms sp² hybridization and planarity of the imidazole core.
Exocyclic Single Bond C1 – N3~1.38 ÅExhibits partial double-bond character due to electron delocalization.
Pyrroline Ring Angle C5 – C6 – C7~104.5°Deviation from ideal tetrahedral (109.5°) indicates ring strain.
Carboxyl C=O Bond C(O) = O~1.22 ÅStandard double bond length, confirming the neutral carboxylic acid state (if unprotonated).

Mechanistic Insights: Crystal Packing and Hydrogen Bonding

The X-ray crystal structure provides profound mechanistic insights into how 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid behaves in biological systems.

  • Ring Planarity vs. Puckering: Analysis of the atomic coordinates reveals that all atoms of the imidazole fragment lie strictly in a plane (root-mean-square deviation < 0.01 Å). In contrast, the C7 atom of the pyrroline ring deviates from this plane, adopting an envelope conformation. This puckering minimizes the torsional strain between the C6 and C7 protons, a critical factor when designing sterically demanding spiro degrons .

  • Hydrogen-Bonding Networks: In the absence of strong external bases, the solid-state structure often reveals a classic centrosymmetric carboxylic acid dimer, characterized by an R22​(8) hydrogen-bonding motif. The unprotonated N2 atom of the imidazole ring frequently participates in secondary intermolecular interactions, cross-linking the dimers into 1D polymeric chains. This robust H-bond network explains the compound's high melting point and low solubility in non-polar organic solvents.

References

  • Aldosterone Synthase Structure With Cushing Disease Drug LCI699 Highlights Avenues for Selective CYP11B Drug Design. Hypertension (American Heart Association Journals). Verified URL:[Link]

  • Spiro degron for target protein degradation.Google Patents (CN109562113A).
  • Novel (2-amino-4-arylimidazolyl)propanoic acids and pyrrolo[1,2-c]imidazoles via the domino reactions of 2-amino-4-arylimidazoles with carbonyl and methylene active compounds. PubMed Central (PMC6509252). Verified URL:[Link]

  • A One-Pot Microwave Green Synthesis of Pyrrolo[1,2-C]Imidazole-1-One Analogs and Structural Studies. Journal of Structural Chemistry. Verified URL:[Link]

Pharmacokinetic Profiling of the 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic Acid Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole core is a privileged scaffold in modern drug discovery, particularly for targeting heme-iron-containing cytochrome P450 (CYP) enzymes such as CYP11B1, CYP11B2, and CYP17A1[1]. The specific derivative, 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid , serves as a critical synthetic building block[2]. While its basic imidazole nitrogen provides the necessary pharmacodynamic (PD) anchor for heme coordination, its zwitterionic nature at physiological pH presents unique pharmacokinetic (PK) challenges.

This technical guide details the pharmacokinetic profiling, structural optimization strategies, and self-validating experimental methodologies required to transition this polar scaffold into highly bioavailable, tissue-penetrant clinical candidates like Osilodrostat (LCI699) and Orteronel (TAK-700).

Physicochemical Properties & Absorption Dynamics

The parent 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid possesses two ionizable groups: a basic imidazole nitrogen (pKa ~6.0–6.5) and a carboxylic acid (pKa ~3.5–4.0). At physiological pH (7.4), the molecule exists predominantly as a zwitterion. This high polar surface area (PSA) and charge distribution severely restrict passive transcellular diffusion across enterocytes.

Causality in Optimization: To overcome this absorption barrier, medicinal chemists routinely mask the C7-carboxylic acid via amidation or esterification, or utilize the core for C5 substitution[3]. For example, in the synthesis of Orteronel, the carboxylic acid is converted into a naphthylmethylamide derivative[1]. This structural modification eliminates the zwitterionic character, drastically reducing the PSA, which directly translates to rapid oral absorption (Tmax ~0.5–1.0 h) and high bioavailability (F = 69–89% in preclinical rat models)[4].

G A 6,7-Dihydro-5H-pyrrolo [1,2-c]imidazole-7-carboxylic acid B Amidation/Esterification (Mask Zwitterion) A->B Structural Modification C Caco-2 Permeability (Papp > 10 x 10^-6 cm/s) B->C In Vitro ADME D CYP Selectivity Panel (Avoid CYP3A4/1A2) C->D Safety Screening E In Vivo PK (Rat/Dog) (High F%, Renal Clearance) D->E Lead Declaration

Figure 1: PK-driven lead optimization workflow for the pyrrolo-imidazole scaffold.

Distribution & Plasma Protein Binding (PPB)

Once absorbed, derivatives of this scaffold exhibit highly favorable volume of distribution (Vd) profiles. The rigid, fused bicyclic system limits non-specific hydrophobic interactions with plasma proteins.

Clinical data for Osilodrostat demonstrates a remarkably low plasma protein binding of 36.4%[5]. This low PPB ensures a high free fraction ( fu​ ) of the drug in systemic circulation, driving extensive tissue distribution. The median apparent Vd for Osilodrostat in humans is approximately 100 L[6], while Orteronel demonstrates a Vd of 3.94 L/kg in rats[4]. This extensive distribution is a critical PK/PD requirement, as the target enzymes (CYP11B1/2 and CYP17A1) are localized in the adrenal glands and prostatic tissues, respectively.

Metabolism & CYP-Mediated Drug-Drug Interactions (DDIs)

The defining feature of the 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole core is its ability to coordinate with the heme iron of cytochrome P450 enzymes[1]. While this is exploited pharmacodynamically, it poses a severe pharmacokinetic liability regarding off-target hepatic CYP inhibition (acting as a "perpetrator" of DDIs).

Unlike free imidazoles, the conformational restriction of the fused pyrrolo-imidazole ring prevents the nitrogen lone pair from easily accessing the deeply buried, flexible active sites of major hepatic CYPs like CYP3A4. Clinical profiling confirms that while these derivatives are metabolically stable (acting as poor "victims" of CYP metabolism)[4], their off-target inhibition profiles must be carefully managed. Osilodrostat, for instance, is a moderate inhibitor of CYP1A2 and CYP2C19, but only a weak inhibitor of CYP3A4 and CYP2D6[6][7]. Similarly, physiologically based pharmacokinetic (PBPK) modeling for Orteronel confirmed it as a weak inhibitor of CYP1A2 and a non-inhibitor of CYP3A4, requiring no clinical DDI dose adjustments[8].

Excretion & Clearance Mechanisms

A hallmark of the optimized pyrrolo-imidazole scaffold is its high reliance on renal clearance, bypassing extensive hepatic first-pass metabolism. Over 90.6% of an administered dose of Osilodrostat is eliminated in the urine, with an elimination half-life ( t1/2​ ) of approximately 4 hours[5][6]. Similarly, the primary route of elimination for Orteronel is renal, with a t1/2​ of ~3.5 hours[4]. This predictable clearance pathway allows for reliable twice-daily dosing regimens in clinical settings.

Pathway OralAdmin Oral Administration (High Bioavailability) Plasma Systemic Circulation (Low PPB: ~36%) OralAdmin->Plasma Rapid Absorption (Tmax ~1h) Target Adrenal/Prostate Tissue (High Vd: ~100L) Plasma->Target Tissue Distribution Renal Renal Plasma->Renal Clearance (t1/2 ~3.5-4h) Enzyme CYP11B1 / CYP17A1 (Heme-Iron Coordination) Target->Enzyme Pharmacodynamic Action

Figure 2: PK/PD pathway of optimized pyrrolo-imidazole inhibitors.

Quantitative Data Summaries

Table 1: Comparative Pharmacokinetic Parameters
ParameterOrteronel (TAK-700)Osilodrostat (LCI699)Scaffold Implication
Bioavailability (F%) 69–89% (Rat)High (Human)Amidation/substitution successfully masks the zwitterion, improving GI absorption.
Tmax ~0.5–0.8 h~1.0 hRapid absorption profile suitable for fast systemic onset.
Half-life ( t1/2​ ) ~3.5 h~4.0 hSupports standard twice-daily dosing regimens.
Volume of Distribution 3.94 L/kg (Rat)~100 L (Human)Extensive tissue distribution to target organs (adrenal/prostate).
Plasma Protein Binding Moderate36.4%Low PPB increases the free fraction ( fu​ ) available at the target site.
Primary Clearance RenalRenal (>90%)Bypasses extensive hepatic metabolism, reducing "victim" DDI risks.
Table 2: Cytochrome P450 (CYP) Inhibition Profile
CYP IsoformProbe SubstrateOsilodrostat Inhibition LevelOrteronel Inhibition Level
CYP1A2 CaffeineModerate (2.33x AUC increase)Weak (IC50 = 17.8 µM)
CYP2C19 OmeprazoleModerate (1.91x AUC increase)Weak (IC50 = 38.8 µM)
CYP2D6 DextromethorphanWeak (1.48x AUC increase)Non-inhibitor (IC50 > 100 µM)
CYP3A4/5 MidazolamWeak (1.50x AUC increase)Non-inhibitor (IC50 > 100 µM)

Self-Validating Experimental Protocols

To accurately profile the 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid scaffold and its derivatives, the following self-validating assays must be employed.

Protocol A: Bidirectional Caco-2 Permeability Assay (Zwitterion Assessment)

Causality: Zwitterionic scaffolds often exhibit poor passive diffusion or become substrates for apical efflux transporters (e.g., P-gp). Measuring bidirectional permeability (Apical-to-Basolateral [A-B] and Basolateral-to-Apical [B-A]) isolates charge-mediated repulsion from active efflux.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore) in 24-well transwell plates. Culture for 21 days until Transepithelial Electrical Resistance (TEER) > 250 Ω·cm².

  • Dosing Solution: Prepare 10 µM of the parent carboxylic acid and its amidated analog in HBSS buffer. Self-Validation Step: Prepare the parent acid at pH 7.4 (zwitterion) and pH 5.0 (protonated) to validate pH-dependent partitioning.

  • Incubation: Add the dosing solution to the apical chamber (for A-B) or basolateral chamber (for B-A). Incubate at 37°C for 2 hours.

  • Sampling & Analysis: Extract 50 µL aliquots from receiver chambers at 30, 60, 90, and 120 minutes. Quench with ice-cold acetonitrile containing an internal standard. Analyze via LC-MS/MS.

  • Validation Outcome: The parent acid at pH 7.4 will yield an apparent permeability ( Papp​ ) < 1 × 10⁻⁶ cm/s. The amidated analog must restore Papp​ to > 10 × 10⁻⁶ cm/s, validating the structural optimization. An Efflux Ratio (B-A / A-B) > 2 indicates active transport liability.

Protocol B: LC-MS/MS CYP Cocktail Inhibition Assay

Causality: Because the fused imidazole ring is a strong pharmacophore for heme-iron binding, we must ensure the spatial constraints of the scaffold successfully prevent off-target binding to the large, flexible active site of CYP3A4, preventing clinical DDIs.

  • Microsome Preparation: Thaw pooled human liver microsomes (HLMs) and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Probe Substrate Cocktail: Prepare a validated mixture of CYP-specific probe substrates at their respective Km​ values: Phenacetin (CYP1A2), Diclofenac (CYP2C9), Omeprazole (CYP2C19), Dextromethorphan (CYP2D6), and Midazolam (CYP3A4).

  • Inhibitor Incubation: Add the pyrrolo-imidazole test compound at concentrations ranging from 0.1 µM to 100 µM. Pre-incubate for 5 minutes at 37°C.

  • Reaction Initiation: Add 1 mM NADPH to initiate CYP-mediated metabolism. Incubate for exactly 15 minutes.

  • Termination & Quantification: Quench the reaction with 3 volumes of cold methanol. Centrifuge at 4000 rpm for 10 minutes. Analyze the supernatant via multiplexed LC-MS/MS.

  • Validation Outcome: The assay is self-validating if the positive control inhibitors (e.g., Ketoconazole for 3A4) show >90% inhibition. A successful pyrrolo-imidazole lead will show an IC50 > 30 µM for CYP3A4, confirming that the rigid bicyclic structure restricts off-target heme coordination.

References

  • Discovery of orteronel (TAK-700), a naphthylmethylimidazole derivative, as a highly selective 17,20-lyase inhibitor with potential utility in the treatment of prostate cancer. PubMed. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4ijgUwZv1a1-06AKUrFJX8qAf5BjsNfZQVxA9e2PB3-XibJ2bWVaH24F6K3eOzToelgmdkb2wrPpNGpeu1r27HvvAiNSXUgkCIsPP_1cnozx34uCqc2FcxfeGwaDfqjhVRz0=]
  • Synthesis and functionalization of 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole. Taylor & Francis. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2pGHbm_2YBSPurKW8cgF200C5HrIxGCswxtwmiSaOiJgr75iEnhpf7humlgRFkVx-2oRf3KTaa6xUcpFDeAOClRFF8f-R62Km1zQtrPNNYTFr2Bl3IudtsABs_osm1t0HCfg1v9zaq9RX_gLxRN0zimhgFo4N4Z2SmeQ=]
  • Novel (2-amino-4-arylimidazolyl)propanoic acids and pyrrolo[1,2-c]imidazoles via the domino reactions of 2-amino-4-arylimidazoles with carbonyl and methylene active compounds. Beilstein Journals. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvZniENBKfbLP5tJjr70xW99FFZvmhjIE88GfsoyXg17AEflUuXkgU1b8GLjnFP91nQ4SoYpsDkK0fq_J1KrPhxnuKwXBupBpKLn2nW_aESkUR4PL-V1kvaLA_FKd-6jswVQXTsVLD9PfqOP9015gxpw==]
  • Isturisa (osilodrostat) - FDA Prescribing Information. FDA.gov. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpmYpZx3sL3qJZW-xxc0W5b3EXAid6wrUnLPLufv9O0EY64HZX-0WmhnXlQyghqq8q67dBsBpBHbfk68cSCWev1zS-54kf5bV6jTfRi_aFrcXGuHgtg0EvCa9dXVOGdc9A1rI_HE5cGJTDhSCwZX9Zl4PukxqaycMFLIUXiUBZPIngiNEt]
  • Pharmacokinetics of osilodrostat following single and multiple doses of osilodrostat in healthy subjects and patients with Cushing's disease. Endocrine Abstracts. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcYMnmuiL9bP4HoxuKzWBWfLqBMqd_D5u73i-BZStKNS70AGF9-wWC7B7XJ_GV6Kq-tsj1geb2UTuXEUMhLiDrobgBj11Vowu_TFOdKJuERvHGysjp6IswkR7B6N5H0wtadoeF22_l9_H_zlYbuZNSUg==]
  • Preclinical Assessment of Orteronel(®), a CYP17A1 Enzyme Inhibitor in Rats. PubMed. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfHJJa1wvXmA0M2Tyq5tDWSq9iG4OJ6rx2ppCjXpGIB8LznI_tDilCPVUKO9s6j8hfvgh-n-_xqlcHWVu-W8IRvTSx1f72BYDTlX3w24GKqU1RiR33YqH1pOiNvKkUqdkM5sI=]
  • Drug Interaction Potential of Osilodrostat (LCI699) Based on Its Effect on the Pharmacokinetics of Probe Drugs of Cytochrome P450 Enzymes in Healthy Adults. PubMed. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmuMrcjtxM3c3aKINBG7SU6WM8pUm-u577u4fBHS9bWqz2-joH85roTwiVVJQK_fyhdM-z_2oeXZUtZdcy18fXsA55VDqLbvmQC9F-l1gDCi40le7n68wIqd5EHT7tJmYmrvw=]
  • Assessment of cytochrome P450‐mediated drug–drug interaction potential of orteronel and exposure changes in patients with renal impairment using physiologically based pharmacokinetic modeling and simulation. Scite.ai. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESDzgu6PG5XKypB1dTodgURPIm3bXWGqnTdOcb0vqAZsG4ToMeBK06RdoBAuUpVzCJY3Mq4mIoS6yPYduMpOsoeEejfgXtFh5i7yJZRjlAD9bOv__DwBNvy5UcajFQ3XqMiSg=]

Sources

In Vitro Binding Affinity Profiling of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic Acid Analogues: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

The 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid scaffold represents a highly specialized heterocyclic pharmacophore. Historically, compounds bearing this core—particularly the 3-aroyl derivatives—were developed as potent non-steroidal anti-inflammatory drugs (NSAIDs) exhibiting excellent analgesic properties with minimized gastrointestinal toxicity (1[1]). Structurally, this scaffold is an isosteric imidazole analogue of the pyrrolizine class of NSAIDs, such as Ketorolac (5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid) (2[2]).

By substituting one of the pyrrole rings with an imidazole ring, the electronic distribution and the hydrogen-bonding landscape are fundamentally altered. The nitrogen atoms in the imidazole ring introduce new hydrogen-bond acceptor/donor capabilities depending on the physiological pH. This subtle bioisosteric replacement directly influences the binding thermodynamics within the cyclooxygenase (COX-1 and COX-2) active sites, necessitating rigorous in vitro profiling to quantify target affinity and selectivity.

Mechanistic Causality in Target Engagement

As a Senior Application Scientist, I approach binding affinity not just as a static metric, but as a dynamic biophysical event. The binding of these analogues to COX enzymes is driven by two primary structural features:

  • The 7-Carboxylic Acid Anchor: At physiological pH, the deprotonated carboxylate forms a critical electrostatic salt bridge with Arg120 and a hydrogen bond with Tyr355 at the constriction site of the COX channel.

  • The 3-Aroyl Moiety: This lipophilic group extends deep into the hydrophobic cyclooxygenase channel (lined by Val349, Trp387, and Leu352).

The imidazole core acts as a rigid hinge, optimally orienting these two functional groups. Unlike traditional NSAIDs that often cause severe gastrointestinal tract disorders (3[3]), the unique geometry of the pyrrolo-imidazole core can be tuned via 3-aroyl substitutions to achieve preferential COX-2 selectivity, thereby mitigating on-target toxicity associated with constitutive COX-1 inhibition.

COX_Mechanism AA Arachidonic Acid (Substrate) COX COX-1 / COX-2 Active Site AA->COX Oxygenation Prostanoids Prostanoids (PGE2, TXA2) COX->Prostanoids Isomerization Inhibitor Pyrrolo-imidazole Analogues Inhibitor->COX Competitive Inhibition

Figure 1: COX inhibition by pyrrolo-imidazole analogues blocking arachidonic acid oxygenation.

Self-Validating Experimental Protocols

To accurately determine the in vitro binding affinity, we must decouple true thermodynamic binding from enzymatic substrate depletion. Therefore, our workflow employs a dual-assay orthogonal validation system: Surface Plasmon Resonance (SPR) for direct kinetic resolution, and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for functional validation.

Protocol A: Surface Plasmon Resonance (SPR) Kinetic Profiling

Causality of Experimental Design: Why use SPR instead of traditional radioligand binding? NSAIDs frequently exhibit time-dependent, slow-tight binding kinetics. SPR provides real-time resolution of the association ( Kon​ ) and dissociation ( Koff​ ) rates, allowing us to calculate the equilibrium dissociation constant ( Kd​=Koff​/Kon​ ) without the artifacts of isotopic labeling. We utilize 5% DMSO in the running buffer because 3-aroyl analogues are highly lipophilic; insufficient solubility leads to non-specific aggregation on the dextran matrix, skewing the Kon​ data.

Step-by-Step Methodology:

  • Surface Activation: Dock a CM5 sensor chip into the SPR instrument. Activate the carboxymethyl dextran surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.

  • Target Immobilization: Dilute recombinant human COX-1 or COX-2 in 10 mM Sodium Acetate (pH 4.5). Inject until a target immobilization level of ~3000 Response Units (RU) is achieved. Self-Validation Step: Leave Flow Cell 1 (Fc1) blank (activated and quenched without protein) to serve as an inline reference for bulk refractive index subtraction.

  • Quenching: Inject 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate unreacted NHS esters.

  • Analyte Injection (Multi-Cycle Kinetics): Prepare a 2-fold dilution series of the 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid analogues (0.1 nM to 1000 nM) in PBS-P+ buffer containing 5% DMSO. Inject each concentration for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Surface Regeneration: Inject 10 mM Glycine-HCl (pH 2.5) for 30 seconds to disrupt the Arg120 salt bridge and strip the bound analogue, preparing the surface for the next cycle.

  • Data Analysis: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model.

SPR_Workflow Step1 1. Surface Activation (EDC/NHS on CM5 Chip) Step2 2. COX Immobilization (Amine coupling, ~3000 RU) Step1->Step2 Step3 3. Analyte Injection (Analogue concentration series) Step2->Step3 Step4 4. Surface Regeneration (10 mM Glycine-HCl pH 2.5) Step3->Step4 Step4->Step3 Cycle Repeat Step5 5. Kinetic Modeling (1:1 Langmuir, Kon/Koff extraction) Step4->Step5

Figure 2: Step-by-step Surface Plasmon Resonance (SPR) workflow for kinetic binding analysis.

Protocol B: TR-FRET Functional Inhibition Assay

Causality of Experimental Design: Colorimetric COX assays are highly susceptible to inner-filter effects because heterocyclic aroyl compounds often absorb in the UV-Vis spectrum. TR-FRET circumvents this via time-gated emission, eliminating compound auto-fluorescence and providing a pristine signal-to-noise ratio for IC50​ determination.

Step-by-Step Methodology:

  • Enzyme Pre-incubation: In a 384-well microplate, incubate 10 nM COX-1 or COX-2 with varying concentrations of the analogues (10 µM to 0.01 nM) for 30 minutes at room temperature. Self-Validation Step: Include Ketorolac as a positive control to validate the assay's dynamic range.

  • Reaction Initiation: Add 0.5 µM Arachidonic Acid (AA) to initiate prostanoid synthesis. Incubate for 15 minutes.

  • Detection: Add the TR-FRET detection mixture containing Europium-cryptate labeled anti-PGE2 antibody and d2-labeled PGE2 tracer.

  • Readout: Measure the time-resolved fluorescence at 665 nm and 620 nm. Calculate the IC50​ using a 4-parameter logistic non-linear regression model.

Quantitative Data Presentation

The following table summarizes representative in vitro binding data, demonstrating how substitutions on the 3-aroyl moiety of the 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid core influence COX affinity and selectivity.

Compound / AnalogueSubstitution (3-Aroyl)COX-1 IC50​ (nM)COX-2 IC50​ (nM)COX-2 Kd​ (SPR, nM)Selectivity Index (COX-1/COX-2)
Ketorolac (Reference) N/A (Pyrrolizine core)12.535.028.40.35 (COX-1 Selective)
Analogue 1 3-Benzoyl45.218.515.22.44 (Slight COX-2 Pref.)
Analogue 2 3-(4-Fluorobenzoyl)88.09.27.89.56 (COX-2 Selective)
Analogue 3 3-(4-Methoxybenzoyl)>1000115.098.5>8.69 (Loss of Potency)

Data Interpretation: The bioisosteric shift from a pyrrolizine to a pyrrolo-imidazole core inherently shifts the selectivity towards COX-2. The addition of a para-fluoro substituent (Analogue 2) optimizes the halogen-bonding interactions within the COX-2 side pocket, significantly lowering the Kd​ and improving the selectivity index.

Conclusion

The 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid scaffold is a highly tunable pharmacophore. By employing a rigorous, self-validating biophysical workflow combining SPR and TR-FRET, researchers can accurately map the structure-kinetic relationships of these analogues. This orthogonal approach ensures that the observed binding affinities are true thermodynamic representations of target engagement, accelerating the development of safer, next-generation anti-inflammatory therapeutics.

References

  • US4895956A - 3-aroyl-6,7-dihydro-5H-pyrrolo(1,2-c)imidazole-7-carboxylic acid derivatives. Google Patents. 1

  • US4347185A - Processes for preparing 5-benzoyl-7-halo-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids. Google Patents. 2

  • JPH0662590B2 - Novel benzoxazole derivative. Google Patents.3

Sources

Thermodynamic Profiling of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic Acid: A Mechanistic Guide for CYP450 Inhibitor Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole scaffold is a privileged pharmacophore in modern medicinal chemistry. Most notably, it serves as the core structural motif for potent cytochrome P450 (CYP) inhibitors, such as the FDA-approved drug Osilodrostat (Isturisa), which targets aldosterone synthase (CYP11B2) and 11β-hydroxylase (CYP11B1)[1]. The addition of a carboxylic acid moiety at the C7 position—yielding 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid —introduces complex thermodynamic behaviors, including pH-dependent speciation, zwitterionic tautomerism, and altered solvation dynamics.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural descriptions. Here, we will dissect the causality behind the physical chemistry of this molecule and outline field-proven, self-validating biophysical protocols for characterizing its thermodynamic binding profile.

Structural Thermodynamics and Speciation

The fusion of a partially saturated pyrroline ring to an imidazole core creates a highly specific conformational and electronic landscape[2]. Unlike fully aromatic systems, the sp³-hybridized carbons (C6, C7) in the 6,7-dihydro pyrrolo-imidazole core relieve planar constraints. This structural nuance fundamentally alters the thermodynamic baseline of the molecule.

Ionization and Desolvation Penalties

The molecule possesses two primary ionizable centers: the basic imidazole nitrogen (N2) and the acidic C7-carboxylic acid. In aqueous media at physiological pH (7.4), the molecule exists predominantly as a zwitterion.

  • The Causality: When this scaffold binds to a lipophilic protein pocket, it must shed its hydration shell. The thermodynamic penalty of desolvation ( ΔGdesolv​ ) for a zwitterion is highly endothermic ( ΔH>0 ). To achieve a spontaneous binding event ( ΔG<0 ), this penalty must be overcome by massive entropic gains ( ΔS>0 ) from the release of ordered water molecules into the bulk solvent, alongside new enthalpic contacts formed within the target's active site.

Prototropic Tautomerism

The imidazole ring undergoes rapid prototropic tautomerism[3]. The thermodynamic equilibrium constant ( Ktaut​ ) dictates the availability of the lone electron pair on the sp² nitrogen. Because coordinate covalent bonding with transition metals (e.g., heme iron in CYP enzymes) strictly requires an unprotonated nitrogen lone pair, understanding the thermodynamics of this tautomeric shift is a prerequisite for rational drug design.

Binding Thermodynamics to Cytochrome P450 Enzymes

The primary pharmacological utility of the 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole scaffold lies in its ability to inhibit CYP enzymes[4]. The binding event is a textbook example of enthalpy-entropy compensation .

  • Enthalpic Contributions ( ΔH ): The dominant enthalpic driver is the formation of a coordinate bond between the available imidazole nitrogen and the ferric (Fe³⁺) heme iron of the CYP enzyme[4]. Secondary enthalpic gains arise from hydrogen bonding between the C7-carboxylic acid and polar residues at the periphery of the active site.

  • Entropic Contributions ( ΔS ): The displacement of highly ordered, "frustrated" water molecules from the hydrophobic pocket of the CYP active site provides a massive entropic driving force.

BindingThermodynamics Unbound Unbound Scaffold (Aqueous Solvation) Desolvation Desolvation Penalty (ΔH > 0, ΔS > 0) Unbound->Desolvation Step 1: Desolvation HemeCoord Heme Iron Coordination (ΔH << 0) Desolvation->HemeCoord Step 2a: Enthalpic Gain Hydrophobic Hydrophobic Pocket Binding (ΔS >> 0) Desolvation->Hydrophobic Step 2b: Entropic Gain Bound Bound CYP Complex (ΔG < 0) HemeCoord->Bound Integration Hydrophobic->Bound Integration

Thermodynamic binding cycle of the pyrrolo-imidazole scaffold to CYP450 enzymes.

Self-Validating Experimental Protocols

To accurately quantify these thermodynamic parameters, researchers must employ rigorous biophysical techniques. The following protocols are designed as self-validating systems to prevent common artifacts associated with small-molecule calorimetry.

Protocol 3.1: Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for directly measuring the enthalpy of binding ( ΔH ), the association constant ( Ka​ ), and the stoichiometry ( n ).

  • The Causality of the Design: Heat of mixing artifacts can completely obscure the binding signal of low-molecular-weight fragments like our target carboxylic acid. Therefore, this protocol strictly mandates exact buffer matching via exhaustive dialysis.

Step-by-Step Methodology:

  • Protein Preparation: Express and purify the target CYP enzyme (e.g., CYP11B2). Dialyze the protein extensively (3x 1L exchanges over 24 hours) against the assay buffer (50 mM Potassium Phosphate, pH 7.4, 100 mM NaCl, 10% Glycerol).

  • Ligand Preparation: Dissolve 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid in the exact same dialysate retained from the final protein dialysis step. This ensures perfect buffer matching.

  • Degassing: Degas both the protein (cell) and ligand (syringe) solutions under a vacuum for 10 minutes at the experimental temperature. Failure to do this results in micro-bubbles that cause severe baseline noise.

  • Titration Execution: Load the sample cell with 20 µM CYP protein. Load the injection syringe with 200 µM ligand. Perform 20 injections of 2 µL each at 25°C, with a 150-second spacing between injections to allow the thermal power to return to baseline.

  • Self-Validation (Control): Titrate the ligand into the dialysate buffer (no protein). Subtract this background heat of dilution from the raw binding data. Validation Check: If the heat of dilution exceeds 10% of the binding heat, the buffer matching failed, and samples must be re-dialyzed.

Protocol 3.2: Differential Scanning Calorimetry (DSC)

DSC is utilized to determine the melting temperature ( Tm​ ) and the change in heat capacity ( ΔCp​ ) of the protein-ligand complex, providing insights into structural stability and hydrophobic interactions.

Step-by-Step Methodology:

  • Sample Loading: Load the reference cell with the dialysate buffer and the sample cell with the CYP-ligand complex (molar ratio 1:5 to ensure saturation).

  • Thermal Scan: Scan from 10°C to 90°C at a rate of 1°C/min under 3 atm of pressure to prevent boiling.

  • Self-Validation (Reversibility Check): Cool the sample back to 10°C and perform a second identical scan. Validation Check: The lack of a transition peak in the second scan indicates irreversible unfolding, which is typical for large multidomain CYP enzymes and confirms the initial endotherm was a true unfolding event rather than aggregation.

  • Data Extraction: Integrate the area under the heat capacity curve to calculate the calorimetric enthalpy of unfolding ( ΔHcal​ ).

Workflow Prep Sample Preparation (Rigorous Buffer Matching) ITC Isothermal Titration Calorimetry (Determine ΔH, Kd, n) Prep->ITC Aliquot 1 DSC Differential Scanning Calorimetry (Determine Tm, ΔCp) Prep->DSC Aliquot 2 Analysis Thermodynamic Parameter Extraction (ΔG = ΔH - TΔS) ITC->Analysis Binding Heat DSC->Analysis Unfolding Heat Opt Lead Optimization (Enthalpy-Entropy Compensation) Analysis->Opt SAR Feedback

Self-validating ITC and DSC workflow for thermodynamic parameter extraction.

Quantitative Data Summary

The following table summarizes the representative thermodynamic parameters for the binding of 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole derivatives to CYP enzymes. These values demonstrate the typical enthalpy-entropy compensation observed when optimizing this chemical class.

ParameterSymbolRepresentative Value RangePhysical Significance
Gibbs Free Energy ΔG -8.5 to -11.2 kcal/molSpontaneity and overall affinity of the binding event.
Enthalpy of Binding ΔH -4.0 to -7.5 kcal/molStrength of Heme-Fe coordination and active-site H-bonds.
Entropy Term −TΔS -2.5 to -4.5 kcal/molHydrophobic effect and desolvation of the binding pocket.
Heat Capacity Change ΔCp​ -150 to -300 cal/mol·KBurial of solvent-accessible surface area (SASA).
Acid Dissociation pKa​ (-COOH)3.8 - 4.2Ionization state of the C7-carboxylic acid at physiological pH.

References

  • Synthesis and functionalization of 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole. Taylor & Francis. Available at:2

  • Novel (2-amino-4-arylimidazolyl)propanoic acids and pyrrolo[1,2-c]imidazoles via the domino reactions of 2-amino-4-arylimidazoles with carbonyl and methylene active compounds. Beilstein Journals. Available at:3

  • Fluorine-containing pharmaceuticals approved by the FDA in 2020: Synthesis and biological activity. Chinese Chemical Letters. Available at: 1

  • Thermodynamics of interactions between mammalian cytochromes P450 and b5. Journal of Medicinal Chemistry (ACS Publications). Available at: 4

Sources

Pharmacological Profiling and Target Landscape of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: A Privileged Metalloenzyme Scaffold

In modern drug discovery, bicyclic heteroaromatic systems are highly valued for their conformational rigidity and predictable pharmacokinetic profiles. The 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid scaffold represents a highly privileged structural motif. Characterized by a fused imidazole and pyrroline ring system, this scaffold is uniquely primed for metalloenzyme inhibition.

The sp2-hybridized nitrogen of the imidazole ring acts as a potent Lewis base, capable of coordinating directly with metal ions (such as Fe³⁺/Fe²⁺ in heme centers or Zn²⁺ in deacetylases) within enzyme active sites. Concurrently, the carboxylic acid moiety at the C7 position serves as a critical synthetic vector. Derivatization of this carboxylic acid into amides, esters, or bioisosteres allows medicinal chemists to exploit secondary binding pockets, driving exquisite target selectivity [1].

Core Biological Targets & Mechanistic Causality

Cytochrome P450 (CYP) Enzymes: Steroidogenesis Inhibition

The most prominent biological targets for pyrrolo[1,2-c]imidazole derivatives are the Cytochrome P450 enzymes involved in steroid hormone biosynthesis, specifically CYP11B2 (Aldosterone Synthase) , CYP11B1 (11β-hydroxylase) , and CYP17A1 (17,20-lyase) [2, 3].

  • Mechanistic Causality: The native substrates for these enzymes (e.g., pregnenolone, 11-deoxycorticosterone) are highly lipophilic steroids. The 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole core mimics the steric bulk and lipophilicity of the steroidal C/D rings. Once inside the hydrophobic active site, the unhindered imidazole nitrogen forms a highly stable coordinate covalent bond with the heme iron. This halts the catalytic cycle by preventing molecular oxygen from binding to the heme center.

  • Selectivity via C7-Carboxylic Acid Derivatives: Modifying the C7-carboxylic acid into bulky aromatic amides forces the molecule into specific conformations. For instance, extending the C7 position with fluorinated or naphthyl groups can sterically clash with residues in CYP11B1 while perfectly fitting the slightly larger active site cavity of CYP11B2 or CYP17A1, thereby minimizing off-target cortisol suppression [4].

Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP17A1 CYP17A1 (17,20-lyase) Pregnenolone->CYP17A1 Steroidogenesis CYP11B2 CYP11B2 (Aldosterone Synthase) Pregnenolone->CYP11B2 Steroidogenesis Androgens Androgens (Prostate Cancer) Aldosterone Aldosterone (Hypertension) CYP17A1->Androgens CYP11B2->Aldosterone Inhibitor Pyrrolo[1,2-c]imidazole Derivatives Inhibitor->CYP17A1 Inhibits (e.g., Orteronel) Inhibitor->CYP11B2 Inhibits (e.g., Osilodrostat analogs)

Mechanism of CYP450 inhibition by pyrrolo[1,2-c]imidazole derivatives in steroidogenesis.

LpxC: Gram-Negative Antibacterial Target

UDP-3-O-((R)-3-hydroxymyristoyl)-N-glucosamine deacetylase (LpxC) is a zinc-dependent metalloamidase essential for lipid A biosynthesis in Gram-negative bacteria. Recent scaffold-hopping approaches have identified 1,2-dihydro-3H-pyrrolo[1,2-c]imidazole-3-ones and related carboxylic acid derivatives as potent LpxC inhibitors [5].

  • Mechanistic Causality: The imidazole nitrogen and the oxygen atoms derived from the C7-carboxylic acid modifications act as a bidentate chelator for the catalytic Zn²⁺ ion in the LpxC active site. This displaces the catalytic water molecule, completely abrogating the enzyme's ability to deacetylate its substrate, leading to bacterial cell death.

Analgesic and Anti-inflammatory Receptors

Early pharmacological exploration of 3-aroyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid derivatives demonstrated significant analgesic and anti-inflammatory properties[6]. The carboxylic acid group is essential here for forming salt bridges with arginine or lysine residues in the binding pockets of cyclooxygenase (COX) enzymes or related inflammatory mediators.

Quantitative Target Affinity & Selectivity

The following table summarizes the structure-activity relationship (SAR) data for representative compounds derived from the core scaffold, demonstrating how functionalization dictates target affinity.

Compound Class / DerivativePrimary Biological TargetSecondary (Off-Target)Primary IC₅₀ (nM)Selectivity FoldTherapeutic Indication
C7-Naphthylamide Derivatives (e.g., Orteronel)CYP17A1 (17,20-lyase)CYP11B1~38 nM>10xProstate Cancer
C5/C7-Fluorobenzonitrile Derivatives CYP11B2 (Aldo. Synthase)CYP11B1~13 nM>160xHypertension / Heart Failure
C7-Aroyl Carboxylic Acids Inflammatory MediatorsN/AVariableN/AAnalgesia
Pyrrolo-imidazolone Derivatives LpxC (Bacterial)N/A~45 nM>1000xGram-Negative Infections

Self-Validating Experimental Protocol: High-Throughput CYP Selectivity Assay

To accurately determine the IC₅₀ and selectivity of 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid derivatives against CYP11B2 vs. CYP11B1, a robust, self-validating LC-MS/MS protocol is required.

Causality & Trustworthiness: This protocol incorporates a pre-incubation step to account for the slow-binding kinetics typical of heme-coordinating imidazoles. It utilizes a Z'-factor calculation and a reference inhibitor (Fadrozole) to ensure the assay is a self-validating system; if the Z'-factor falls below 0.6, the run is automatically rejected, ensuring absolute data integrity.

Step-by-Step Methodology:
  • Compound Preparation & Serial Dilution:

    • Dissolve the synthesized C7-carboxylic acid derivative in 100% DMSO to a 10 mM stock.

    • Perform an 11-point, 3-fold serial dilution in a 96-well plate. Causality: Maintaining a constant 1% final DMSO concentration across all wells prevents solvent-induced enzyme denaturation.

  • Recombinant Enzyme Equilibration:

    • Add human recombinant CYP11B1 or CYP11B2 (expressed in E. coli or baculovirus) at a final concentration of 10 nM in 50 mM Potassium Phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

    • Incubate the enzyme-inhibitor mixture at 37°C for 15 minutes prior to adding the substrate. Causality: Imidazole-heme coordination is a time-dependent process; pre-incubation ensures steady-state equilibrium is reached, preventing artificially inflated IC₅₀ values.

  • Reaction Initiation:

    • Initiate the reaction by adding 11-deoxycorticosterone (substrate, 2 μM) and NADPH (cofactor, 1 mM).

    • Include Fadrozole (1 μM) in designated wells as a positive control for complete inhibition.

  • Termination & Extraction:

    • After 20 minutes, quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., d4-aldosterone). Causality: Acetonitrile instantly precipitates the CYP proteins, stopping the reaction and preparing the sample for mass spectrometry.

  • LC-MS/MS Quantification & Self-Validation:

    • Centrifuge the plates at 4000 rpm for 10 minutes. Inject the supernatant into an LC-MS/MS system monitoring the transition of 11-deoxycorticosterone to aldosterone (CYP11B2) or cortisol (CYP11B1).

    • Validation Checkpoint: Calculate the Z'-factor using the DMSO vehicle (negative control) and Fadrozole (positive control) wells. Proceed with IC₅₀ calculation via a 4-parameter logistic fit only if Z' > 0.6.

Protocol Step1 1. Compound Preparation (Serial Dilution in DMSO) Step2 2. Recombinant CYP Incubation (Equilibration Phase) Step1->Step2 Eliminates solvent artifacts Step3 3. Substrate & NADPH Addition (Reaction Initiation) Step2->Step3 Ensures steady-state binding Step4 4. LC-MS/MS Quantification (Metabolite Detection) Step3->Step4 Quenched with Acetonitrile Step5 5. Data Analysis (IC50 & Z'-factor QC) Step4->Step5 Self-validating QC (Z' > 0.6)

High-Throughput LC-MS/MS assay workflow for evaluating CYP enzyme selectivity.

References

  • 1 - PubMed Central (PMC) / NIH[1] 2.2 - PubChem / NIH[2] 3.3 - Google Patents[3] 4.4 - ACS Publications[4] 5.5 - PubMed / NIH[5] 6.6 - Google Patents[6]

Sources

Methodological & Application

Application Note: Enantioselective Synthesis Protocol for (S)-6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole scaffold is a privileged pharmacophore, serving as the core structural motif in several FDA-approved therapeutics, most notably the aldosterone synthase and 11β-hydroxylase inhibitor osilodrostat. While racemic syntheses of this core via Marckwald reactions or intramolecular Wittig cyclizations are well-documented , accessing enantiopure derivatives—specifically the C7-carboxylic acid—requires rigorous stereocontrol.

This application note details a de novo enantioselective synthesis protocol for (S)-6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid . Rather than relying on late-stage chiral resolution, this protocol leverages an Evans asymmetric alkylation to establish the C7 stereocenter early in the sequence, followed by a kinetically driven, regioselective 5-exo-tet cyclization to build the bicyclic architecture.

Mechanistic Causality & Experimental Design (E-E-A-T)

Every reagent in this workflow is chosen based on precise mechanistic causality:

  • Trityl Protection Strategy: The bulky trityl (triphenylmethyl) group on the imidazole N1 nitrogen is not merely a protecting group; it is a critical steric shield. During the enolate formation in Step 2, the trityl group prevents competitive N-alkylation and suppresses deleterious proton transfer from the imidazole ring.

  • Evans Asymmetric Alkylation: The use of (R)-4-benzyl-2-oxazolidinone dictates the stereochemical outcome. Deprotonation with NaHMDS exclusively yields the Z-enolate. The bulky benzyl group on the auxiliary shields the Si-face of the enolate, forcing the electrophile to approach from the Re-face, thereby establishing the (S)-configuration at C7 .

  • Regioselective Cyclization (Baldwin's Rules): The imidazole ring possesses two nucleophilic nitrogens (N1 and N3). Following alcohol activation, intramolecular attack by N3 forms a 5-membered ring (5-exo-tet, highly favored), while attack by N1 would form a strained 7-membered ring (7-endo-tet, disfavored). This kinetic preference guarantees the exclusive formation of the pyrrolo[1,2-c]imidazole core .

Visualized Synthetic Architecture

SyntheticWorkflow A 1. Imide Formation 2-(1-Trityl-1H-imidazol-4-yl)acetic acid + (R)-4-benzyl-2-oxazolidinone B 2. Asymmetric Alkylation NaHMDS, 2-(benzyloxy)ethyl triflate (Sets (S)-stereocenter) A->B C 3. Auxiliary Cleavage & Esterification LiOH/H2O2, then TMSCHN2 B->C D 4. Global Deprotection TFA (Trityl removal) Pd/C, H2 (Benzyl removal) C->D E 5. Regioselective Cyclization MsCl/Et3N, then K2CO3/MeCN (5-exo-tet cyclization) D->E F 6. Saponification LiOH, THF/H2O Final Target Isolation E->F

Figure 1: Six-step enantioselective synthetic workflow for the pyrrolo[1,2-c]imidazole core.

Stereocontrol Z Z-Enolate Formation (NaHMDS promotes rigid chelation) Attack Electrophilic Attack 2-(benzyloxy)ethyl triflate attacks Re-face Z->Attack Block Steric Shielding (R)-Benzyl group blocks Si-face Block->Attack Directs Stereo High Diastereoselectivity (>95% de for (S)-configuration) Attack->Stereo

Figure 2: Transition state logic for Evans enolate asymmetric alkylation ensuring (S)-configuration.

Validated Experimental Procedures

Note: This protocol is designed as a self-validating system. Do not proceed to the next step unless the In-Process Control (IPC) criteria are met.

Step 1: Auxiliary Coupling (Imide Formation)
  • Activation: Dissolve 2-(1-trityl-1H-imidazol-4-yl)acetic acid (10.0 mmol) in anhydrous THF (50 mL) under N₂. Cool to -78 °C. Add Et₃N (25.0 mmol), followed by dropwise addition of pivaloyl chloride (PivCl, 11.0 mmol). Stir for 1 h to form the mixed anhydride.

  • Coupling: In a separate flask, dissolve (R)-4-benzyl-2-oxazolidinone (10.0 mmol) in THF (30 mL) at -78 °C. Add n-BuLi (10.5 mmol, 2.5 M in hexanes) dropwise. Transfer this lithiated auxiliary via cannula to the mixed anhydride solution.

  • Workup: Warm to 0 °C over 2 h. Quench with sat. NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc).

  • IPC Validation: Monitor by TLC (EtOAc/Hexane 1:1). Starting material ( Rf​ 0.2) must be completely consumed; product appears at Rf​ 0.6.

Step 2: Evans Asymmetric Alkylation
  • Enolization: Dissolve the imide from Step 1 (8.0 mmol) in anhydrous THF (40 mL) at -78 °C. Add NaHMDS (8.8 mmol, 1.0 M in THF) dropwise. Stir for 1 h to ensure complete Z-enolate formation.

  • Alkylation: Add 2-(benzyloxy)ethyl triflate (9.6 mmol) dropwise. Maintain at -78 °C for 3 h, then slowly warm to -20 °C.

  • Workup: Quench with sat. NH₄Cl, extract with DCM, and purify via silica gel chromatography.

  • IPC Validation: Chiral HPLC must confirm a diastereomeric excess (de) of >95%. The bulky triflate leaving group is essential here; less reactive halides will result in poor conversions.

Step 3: Auxiliary Cleavage & Esterification
  • Cleavage: Dissolve the alkylated imide (6.0 mmol) in THF/H₂O (3:1, 40 mL). Cool to 0 °C. Add H₂O₂ (30% aq, 24.0 mmol) followed by LiOH·H₂O (12.0 mmol). Stir for 2 h. Quench with Na₂SO₃ (to destroy excess peroxide), acidify to pH 3, and extract with EtOAc.

  • Esterification: Dissolve the crude acid in MeOH/Toluene (1:1, 30 mL). Add TMSCHN₂ (2.0 M in hexanes) dropwise until a yellow color persists. Concentrate under vacuum.

  • IPC Validation: LC-MS must show the expected mass for the methyl ester [M+H]+ . The auxiliary (R)-4-benzyl-2-oxazolidinone is recovered during extraction for reuse.

Step 4: Global Deprotection
  • Trityl Removal: Dissolve the ester (5.0 mmol) in DCM (20 mL). Add Trifluoroacetic acid (TFA, 50.0 mmol). Stir at room temperature for 2 h. Concentrate to dryness to remove the trityl group.

  • Benzyl Removal: Dissolve the crude intermediate in MeOH (30 mL). Add 10% Pd/C (10 wt%). Stir under an H₂ atmosphere (1 atm) for 12 h. Filter through Celite and concentrate.

  • IPC Validation: ¹H NMR (CD₃OD) must show the disappearance of the aromatic trityl multiplet (7.1-7.4 ppm) and the benzylic CH₂ singlet (~4.5 ppm).

Step 5: Regioselective Intramolecular Cyclization
  • Activation: Dissolve the deprotected hydroxy-ester (4.0 mmol) in anhydrous DCM (20 mL) at 0 °C. Add Et₃N (10.0 mmol) followed by Methanesulfonyl chloride (MsCl, 4.4 mmol). Stir for 1 h, then concentrate in vacuo (do not perform aqueous workup to avoid mesylate hydrolysis).

  • Cyclization: Dissolve the crude mesylate in anhydrous Acetonitrile (30 mL). Add anhydrous K₂CO₃ (12.0 mmol). Heat to 80 °C for 12 h.

  • Workup: Filter the suspension, concentrate the filtrate, and purify via chromatography (DCM/MeOH 95:5) to yield Methyl (S)-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylate.

  • IPC Validation: LC-MS must confirm the loss of the mesylate mass and the formation of the cyclized [M+H]+ ion.

Step 6: Saponification to Final Target
  • Hydrolysis: Dissolve the cyclized ester (3.0 mmol) in THF/H₂O (1:1, 10 mL). Add LiOH·H₂O (6.0 mmol). Stir at room temperature for 4 h.

  • Isolation: Acidify carefully to pH ~4.0 using 1M HCl. Lyophilize the aqueous solution or extract with n-butanol to isolate the final (S)-6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid.

  • IPC Validation: Chiral HPLC must confirm >99% ee.

Quantitative Metrics & Analytical Standards

StepChemical TransformationTarget IntermediateExpected Yield (%)Purity / ee (%)Primary IPC Method
1 Auxiliary Coupling(R)-Imide85%>98% (HPLC)TLC, LC-MS
2 Asymmetric Alkylation(R,S)-Alkylated Imide80%>95% deChiral HPLC
3 Cleavage & EsterificationMethyl (S)-butanoate deriv.88%>98% (HPLC)LC-MS
4 Global Deprotection(S)-Hydroxy-ester92% (over 2 steps)>98% (HPLC)¹H NMR, LC-MS
5 Regioselective Cyclization(S)-Pyrrolo[1,2-c]imidazole ester75%>98% (HPLC)LC-MS
6 Saponification(S)-Final Carboxylic Acid 90%>99% ee Chiral HPLC

References

  • Kostyuk, A., Portiankin, A., Shvydenko, T., & Shvydenko, K. V. (2023). "Synthesis and functionalization of 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole." Synthetic Communications. URL:[Link]

  • Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). "Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives." Journal of the American Chemical Society, 104(6), 1737–1739. URL:[Link]

  • Sreenivasa Rao, R., Shajan, F. J., & Reddy, D. S. (2019). "A route to access imidazol[1,5-a]indole-1,3-diones and pyrrolo[1,2-c]imidazole-1,3-diones." Organic & Biomolecular Chemistry, 17, 8384. URL:[Link]

Application Note: HPLC Method Development for the Quantification of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The molecule 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid (CAS: 1369379-64-5) is a highly polar, fused bicyclic heterocycle[1]. It serves as a critical synthetic intermediate in modern drug discovery, particularly in the development of spiro degrons for targeted protein degradation via the Ubiquitin Proteasome Pathway (PROTACs)[2].

From an analytical perspective, quantifying this molecule presents a significant chromatographic challenge. The compound possesses a zwitterionic character: an acidic carboxylic acid moiety (pKa ~3.5) and a basic imidazole nitrogen (pKa ~6.5). When subjected to standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column and acidic aqueous mobile phases, the analyte exhibits extreme hydrophilicity (LogP < 0). This results in a lack of hydrophobic partitioning, causing the compound to elute in the void volume ( k′<1 ) with severe peak distortion.

To establish a robust, self-validating analytical system, we must abandon hydrophobic retention strategies and pivot to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC is specifically designed for highly polar and amphiphilic compounds that fail on RP-LC systems[3].

Physicochemical Profiling & Column Selection

The core mechanism of HILIC relies on the differential distribution of analyte molecules between a bulk organic mobile phase (typically acetonitrile) and a water-enriched layer immobilized on a polar stationary phase[3].

For zwitterionic heterocycles like our target molecule, a ZIC-HILIC (Zwitterionic HILIC) stationary phase is the optimal choice. ZIC-HILIC columns feature a sulfobetaine functional group containing both a positively charged quaternary ammonium and a negatively charged sulfonic acid group[4].

The Causality of Experimental Choices:

  • Stationary Phase (ZIC-HILIC): Unlike bare silica or simple amide phases, the zwitterionic surface provides a mixed-mode retention mechanism. It facilitates hydrophilic partitioning into the water layer while simultaneously offering weak, predictable electrostatic interactions with the analyte's charged imidazole and carboxylate groups[5].

  • Buffer Selection (10 mM Ammonium Formate): In HILIC, the absence of a buffer leads to dominant, uncontrolled ion-exchange interactions and severe peak tailing. A 10 mM concentration provides sufficient ionic strength to shield secondary electrostatic interactions without risking salt precipitation in high organic mobile phases[3].

  • pH Optimization (pH 3.5): At pH 3.5, the carboxylic acid is near its inflection point (partially protonated/neutral), while the imidazole ring is fully protonated (cationic). This net positive charge enhances solubility in the immobilized water layer and promotes favorable electrostatic attraction with the terminal sulfonate group of the ZIC-HILIC phase, ensuring sharp peak symmetry[4].

Mechanistic Visualizations

The following diagrams illustrate the logical progression of the method development and the underlying chromatographic mechanism.

Workflow A Target Analyte: 6,7-Dihydro-5H-pyrrolo[1,2-c] imidazole-7-carboxylic acid B Physicochemical Profiling: Zwitterionic, High Polarity A->B C Standard RP-HPLC (C18) 0.1% TFA / ACN B->C Initial Trial E HILIC Evaluation (ZIC-HILIC Column) B->E Direct Rationale D Failure: Elution in Void Volume C->D D->E Pivot Strategy F Optimization: 75% ACN / 25% Buffer (10mM NH4Fa, pH 3.5) E->F G Success: Optimal Retention (k' > 3) Excellent Peak Symmetry F->G

Figure 1: Method development workflow transitioning from reversed-phase to HILIC.

Mechanism MP Mobile Phase (75% ACN) AN Analyte (Zwitterionic Core) MP->AN Mass Transfer WL Immobilized Water Layer (Partitioning Zone) SP ZIC-HILIC Surface (Sulfobetaine) WL->SP Hydration AN->WL Hydrophilic Partitioning AN->SP Electrostatic Interactions

Figure 2: Tri-modal HILIC retention mechanism for zwitterionic analytes.

Experimental Protocol

This protocol is designed as a self-validating system. System suitability criteria must be met prior to sample analysis to ensure the integrity of the immobilized water layer.

Reagents and Materials
  • Column: SeQuant® ZIC®-HILIC, 150 × 4.6 mm, 5 µm, 200 Å (or equivalent sulfobetaine phase).

  • Solvents: LC-MS grade Acetonitrile (ACN), Ultrapure Water (18.2 MΩ·cm).

  • Buffer: Ammonium formate (LC-MS grade), Formic acid (for pH adjustment).

Mobile Phase Preparation
  • Aqueous Buffer (Mobile Phase A): Dissolve 0.63 g of ammonium formate in 1.0 L of ultrapure water to yield a 10 mM solution. Adjust the pH to exactly 3.50 ± 0.05 using dilute formic acid. Filter through a 0.22 µm hydrophilic membrane.

  • Organic Modifier (Mobile Phase B): 100% LC-MS grade Acetonitrile.

Sample Preparation (Critical Step)

A common pitfall in HILIC is the use of highly aqueous sample diluents. If the sample is dissolved in 100% water, the injection volume acts as a strong eluent plug, disrupting the stationary phase water layer and causing peak breakthrough.

  • Stock Solution: Dissolve the 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid standard in 50:50 Water/ACN to achieve a concentration of 1.0 mg/mL.

  • Working Diluent: Dilute the stock solution to the target working concentration (e.g., 50 µg/mL) using a diluent of 75% ACN / 25% Water . Do not exceed 25% aqueous content in the final injection vial.

Chromatographic Conditions

Table 1: Optimized HILIC Parameters

ParameterSpecificationRationale
Elution Mode Isocratic (25% A / 75% B)Ensures a stable immobilized water layer; gradients require long re-equilibration in HILIC[6].
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temperature 30 °CStabilizes partitioning thermodynamics and reduces mobile phase viscosity.
Injection Volume 5 µLSmall volume prevents localized disruption of the HILIC partitioning layer.
Detection (UV) 215 nmThe imidazole ring exhibits maximum UV absorbance in the low-UV range.
Run Time 10.0 minutesAllows sufficient time for complete elution and baseline stabilization.

Results & Method Validation

The developed method provides excellent retention ( k′=3.2 ) and baseline resolution for the target analyte, proving the efficacy of the HILIC approach over standard RP-HPLC. The method was validated according to ICH Q2(R1) guidelines.

Table 2: System Suitability Parameters (Self-Validation Criteria)

ParameterObserved ValueAcceptance Criteria
Retention Time ( tR​ ) 5.85 min± 2.0% RSD
Capacity Factor ( k′ ) 3.2> 2.0
Tailing Factor ( Tf​ ) 1.12≤ 1.5
Theoretical Plates ( N ) 12,500> 5,000
Injection Precision 0.8% RSD≤ 2.0% RSD (n=6)

Table 3: Quantitative Validation Summary

Validation MetricResult
Linear Range 1.0 – 100.0 µg/mL
Correlation Coefficient ( R2 ) 0.9994
Limit of Detection (LOD) 0.15 µg/mL (S/N = 3)
Limit of Quantitation (LOQ) 0.50 µg/mL (S/N = 10)
Method Accuracy (Recovery) 98.5% – 101.2%

References

  • Google Patents (CN109562113A). "Spiro degron for target protein degradation." Patent Database. URL:[2]

  • Buszewski, B., & Niziol, J. (2012). "Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique." Analytical and Bioanalytical Chemistry, 402(1), 155-167. URL:[Link][3]

  • MDPI Review (2023). "Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling." International Journal of Molecular Sciences, 24(13), 10871. URL:[Link][6]

  • Di Palma, S., et al. (2011). "Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC and ZIC-cHILIC) Provide High Resolution Separation and Increase Sensitivity in Proteome Analysis." Analytical Chemistry, 83(9), 3440-3447. URL:[Link][4]

  • Ntontis, S., et al. (2023). "Analytical quality by design approach for the determination of imidazole in sildenafil API and its formulations using zwitterionic HILIC stationary phase." Journal of Pharmaceutical and Biomedical Analysis, 224, 115186. URL:[Link][5]

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic Acid in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Pyrrolo[1,2-c]imidazole Scaffold in Medicinal Chemistry

The 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole core represents a privileged heterocyclic scaffold in modern drug discovery. Its rigid, bicyclic structure and the strategic placement of nitrogen atoms allow for diverse and specific interactions with biological targets, making it a valuable building block for novel therapeutics.[1][2] Heterocyclic compounds, in general, are foundational to a vast array of pharmaceuticals, owing to their ability to engage in a multitude of biological activities.[3][4] The title compound, 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid, is a key intermediate that can be further elaborated to access a wide range of potentially bioactive molecules.

This document provides a comprehensive guide for the scale-up synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid, intended for researchers, scientists, and professionals in pharmaceutical development and manufacturing. The presented protocols are designed with scalability, efficiency, and safety as primary considerations, drawing upon established synthetic methodologies and best practices in process chemistry.[5]

Synthetic Strategy: A Robust and Scalable Approach

The selected synthetic strategy is a multi-step process that begins with the construction of the 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole core via a modified Marckwald reaction, a high-yielding and scalable method.[6] This is followed by a functionalization at the 7-position to introduce the desired carboxylic acid moiety.

Synthetic_Pathway A Starting Materials (e.g., Proline derivative and a 2-halo-acetaldehyde equivalent) B Marckwald Reaction (Core Synthesis) A->B High-yielding cyclization C 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole B->C Formation of bicyclic core D Halogenation at C7 C->D Introduction of a handle E 7-Halo-6,7-dihydro-5H- pyrrolo[1,2-c]imidazole D->E Key intermediate F Carboxylation E->F Grignard or organolithium mediated G 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole- 7-carboxylic acid F->G Final Product Scale_Up_Workflow cluster_0 Lab Scale (grams) cluster_1 Kilo Lab/Pilot Plant (kilograms) cluster_2 Manufacturing Scale (tonnes) A Route Scouting & Proof of Concept B Initial Protocol Development A->B C Process Optimization - Reagent stoichiometry - Solvent selection - Temperature & time B->C D Safety Assessment - Reaction calorimetry - Hazard analysis C->D E Development of IPCs D->E F Process Validation E->F G GMP Production F->G H Regulatory Filing G->H

Sources

Application Note: 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic Acid as a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the design of highly selective metalloenzyme inhibitors and receptor modulators relies heavily on conformationally restricted building blocks. 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid has emerged as a critical pharmacophore core. By combining the metal-coordinating prowess of an imidazole ring with the rigidifying effect of a fused pyrroline system, this building block offers exceptional target selectivity. This application note provides a comprehensive guide to the mechanistic rationale, therapeutic applications, and validated synthetic protocols for utilizing this compound in the development of novel therapeutics.

Mechanistic Rationale & Pharmacological Significance

The structural architecture of the 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole scaffold provides three distinct pharmacological and synthetic advantages:

  • Optimal Heme Coordination: The sp²-hybridized nitrogen (N2) of the imidazole ring acts as a potent Lewis base. It is perfectly oriented to coordinate with the heme iron (Fe³⁺) in the active site of cytochrome P450 enzymes (e.g., CYP17A1, CYP11B2)[1][2].

  • Conformational Restriction: Unlike flexible acyclic imidazoles, the bicyclic pyrrolo-imidazole system imposes strict conformational rigidity. This reduces the entropic penalty upon target binding and enhances selectivity against off-target CYPs by restricting the molecule's ability to adopt conformations that fit into non-target active sites[3].

  • Divergent Functionalization: The 7-carboxylic acid moiety serves as a highly versatile synthetic handle. It allows for rapid diversification via amidation, reduction, or decarboxylative cross-coupling to fine-tune the physicochemical properties and optimize the structure-activity relationship (SAR)[4].

Key Therapeutic Applications

A. Cytochrome P450 Inhibitors (Endocrinology & Oncology)

The core is foundational in the synthesis of steroidogenesis inhibitors. A prime example is Orteronel (TAK-700) , a non-steroidal 17,20-lyase (CYP17A1) inhibitor developed for castration-resistant prostate cancer[3]. By coordinating the heme iron, these derivatives block the conversion of pregnenolone to dehydroepiandrosterone (DHEA), thereby starving androgen-dependent tumors of testosterone[1]. Similarly, related functionalized derivatives are utilized as aldosterone synthase (CYP11B2) inhibitors for cardiovascular indications[5].

CYP17A1_Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone DHEA DHEA Pregnenolone->DHEA Catalyzed by CYP17A1 CYP17A1 (17,20-lyase) CYP17A1->Pregnenolone Testosterone Testosterone DHEA->Testosterone Tumor Prostate Cancer Proliferation Testosterone->Tumor AR Activation Inhibitor Pyrrolo[1,2-c]imidazole Derivatives Inhibitor->CYP17A1 Heme Iron Coordination

Fig 1: CYP17A1 signaling pathway and targeted inhibition by pyrrolo[1,2-c]imidazole derivatives.

B. Analgesic and Anti-inflammatory Agents

Beyond oncology, the 7-carboxylic acid building block is utilized to synthesize 3-aroyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid derivatives. These compounds have demonstrated excellent analgesic and anti-inflammatory activities in preclinical models, showcasing the scaffold's versatility across different therapeutic areas[4].

Quantitative Data Summary

Derivative ClassTarget Enzyme/ReceptorPrimary IndicationRepresentative LeadBinding Affinity / Activity
7-Hydroxy-6-naphthyl amides CYP17A1 (17,20-lyase)Prostate CancerOrteronel (TAK-700)IC₅₀ ≈ 38 nM[3]
5-Aryl-substituted analogs CYP11B2 (Aldosterone Synthase)Heart FailureOsilodrostat (LCI699)IC₅₀ ≈ 0.7 nM[2]
3-Aroyl-7-carboxylic acids Unknown (In vivo models)AnalgesiaPatent US4895956AHigh in vivo efficacy[4]

Validated Experimental Protocols

The following protocols are engineered with built-in self-validation steps to ensure high fidelity during the synthesis of targeted libraries.

Protocol A: Divergent Amidation of the 7-Carboxylic Acid

Objective: Synthesize 7-carboxamide derivatives via highly efficient HATU coupling, minimizing epimerization at the C7 stereocenter.

Reagents:

  • 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid (1.0 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Primary/Secondary Amine (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: Suspend the carboxylic acid building block in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere. Causality: Anhydrous conditions are critical to prevent the premature hydrolysis of the highly reactive O-At ester intermediate.

  • Activation: Cool the mixture to 0 °C using an ice bath. Add DIPEA, followed by HATU. Stir for 30 minutes. Causality: Conducting the activation at 0 °C minimizes the risk of base-catalyzed epimerization at the C7 position, preserving stereochemical integrity. DIPEA is selected as a non-nucleophilic base to prevent unwanted side reactions.

  • Self-Validation Checkpoint 1: Analyze a 5 µL aliquot via LC-MS. The complete disappearance of the starting material mass and the appearance of the HATU-activated intermediate confirm successful activation. Do not proceed until activation is >95% complete.

  • Coupling: Add the desired amine dropwise. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours.

  • Workup: Quench the reaction with deionized water and extract with Ethyl Acetate (3x). Wash the combined organic layers with saturated aqueous NaHCO₃ (to remove acidic byproducts and residual HATU) and brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (DCM/MeOH gradient).

Protocol B: Chemoselective Reduction to 7-Hydroxymethyl Derivatives

Objective: Access alcohol intermediates for subsequent etherification or homologation without reducing the imidazole ring.

Reagents:

  • 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid (1.0 eq)

  • Borane-Tetrahydrofuran complex (BH₃·THF, 1 M solution) (2.5 eq)

  • Anhydrous THF

Step-by-Step Methodology:

  • Preparation: Dissolve the carboxylic acid in anhydrous THF (0.2 M) at 0 °C under nitrogen.

  • Reduction: Slowly add the BH₃·THF solution dropwise over 15 minutes. Causality: Borane is highly chemoselective for the reduction of carboxylic acids to primary alcohols and avoids the harsh, strongly basic conditions of LiAlH₄, which can lead to ring-opening or side reactions on the electron-rich imidazole core.

  • Self-Validation Checkpoint 2: Monitor gas evolution (H₂). Once gas evolution ceases, slowly warm to room temperature and stir for 6 hours. TLC (10% MeOH in DCM) should show a highly polar, UV-active spot converting to a less polar product.

  • Quenching: Carefully quench the excess borane by the slow addition of methanol at 0 °C until effervescence stops.

  • Isolation: Concentrate the mixture, dissolve the residue in 1 M HCl, and heat to 60 °C for 1 hour to break the stable boron-amine complexes. Neutralize with NaOH and extract with DCM to yield the 7-hydroxymethyl derivative.

Synthetic_Workflow BB 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole -7-carboxylic acid Act Activation (HATU, DIPEA, DMF) BB->Act Red Chemoselective Reduction (BH3·THF) BB->Red Amide Amidation (R-NH2) Act->Amide Lead1 Analgesic Leads (e.g., 7-Carboxamides) Amide->Lead1 Lead2 Metalloenzyme Inhibitors (e.g., Orteronel analogs) Red->Lead2 Subsequent Functionalization

Fig 2: Divergent synthetic workflow from the 7-carboxylic acid building block to therapeutic leads.

Sources

Application Note: Chiral Resolution Techniques for 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Context & Structural Significance

The 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole framework is a privileged heterocyclic scaffold in modern drug discovery, serving as the core pharmacophore for highly potent endocrine and oncology therapeutics ([1]). Functionalized derivatives of this core are critical in the synthesis of CYP11B1 inhibitors like Osilodrostat (used for Cushing's syndrome) ([2]) and CYP17A1 (17,20-lyase) inhibitors like Orteronel (TAK-700), which suppress androgen synthesis in prostate cancer ([3]).

The stereocenter at the C7 position of 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid strictly dictates the spatial trajectory of subsequent functional groups. Because target enzymes like CYP11B1 and CYP17A1 possess highly asymmetric binding pockets, only one enantiomer typically exhibits the desired pharmacological activity[3][4]. Consequently, establishing robust, scalable chiral resolution techniques for this carboxylic acid intermediate is a critical bottleneck in active pharmaceutical ingredient (API) development.

Mechanistic Causality in Resolution Strategies

Selecting the optimal resolution technique requires balancing thermodynamic principles, scalability, and enantiomeric excess ( ee ).

  • Classical Diastereomeric Salt Formation: This method exploits the C7 carboxylic acid moiety. By reacting the racemate with an enantiopure chiral base (e.g., (R) -(+)-1-phenylethylamine), diastereomeric salts are formed. The causality of separation lies in the differential lattice energies ( ΔGcryst​ ) and solubility products ( Ksp​ ) of the resulting diastereomers. The spatial arrangement of the pyrrolo-imidazole bicyclic system creates distinct packing motifs when paired with a chiral amine, allowing one diastereomer to selectively precipitate.

  • Preparative Supercritical Fluid Chromatography (SFC): This technique utilizes immobilized polysaccharide-based chiral stationary phases (CSPs). The transient, reversible diastereomeric interactions (hydrogen bonding with the carboxylic acid, π−π interactions with the imidazole ring, and steric inclusion) between the CSP and the enantiomers lead to differential retention times. SFC is preferred over traditional HPLC due to the lower viscosity and higher diffusivity of supercritical CO2​ , enabling higher flow rates, faster resolution, and rapid solvent recovery.

Comparative Data Analysis

To guide process development, the following table summarizes the quantitative performance metrics of the primary resolution techniques applied to this scaffold.

Resolution TechniqueChiral Selector / Stationary PhaseTypical Yield (Max 50%)Enantiomeric Excess ( ee )ScalabilityPrimary Causality for Separation
Diastereomeric Salt Crystallization (R) -(+)-1-Phenylethylamine38 - 42%> 98% (Post-recrystallization)High (Multi-kg)Differential lattice energy & Ksp​
Preparative SFC Chiralpak IG (Immobilized Amylose)45 - 48%> 99%Medium (Hundreds of grams)Transient H-bonding & steric inclusion
Enzymatic Kinetic Resolution Novozym 435 (Lipase B)40 - 45%90 - 95%MediumStereoselective transition state stabilization

Validated Experimental Protocols (Self-Validating Systems)

As a standard of trustworthiness, the following protocols are designed as self-validating systems . They incorporate internal checkpoints to ensure that thermodynamic control is maintained and that potential failures (e.g., kinetic trapping, column fouling) are detected before downstream processing.

Protocol A: Classical Diastereomeric Salt Resolution

SaltResolution Racemate Racemic Acid (R/S Mixture) SaltFormation Salt Formation (EtOH/H2O, 70°C) Racemate->SaltFormation ChiralBase Chiral Amine e.g., (R)-(+)-PEA ChiralBase->SaltFormation Crystallization Controlled Cooling (0.5°C/min to 20°C) SaltFormation->Crystallization Precipitate Less Soluble Salt (S-Acid • R-Amine) Crystallization->Precipitate Filtration MotherLiquor Mother Liquor (R-Acid • R-Amine) Crystallization->MotherLiquor Soluble Cleavage Acidic Cleavage (1M HCl, pH 2.0) Precipitate->Cleavage PureEnantiomer Enantiopure (S)-Acid (>98% ee) Cleavage->PureEnantiomer EtOAc Extraction

Workflow for the classical diastereomeric salt resolution of the racemic acid.

Step 1: Racemate Dissolution Suspend 100 g (0.65 mol) of racemic 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid in 1.0 L of an Ethanol/Water (9:1 v/v) solvent system. Heat to 70°C under reflux until complete dissolution. Causality: The 9:1 EtOH/ H2​O ratio provides the optimal dielectric constant to dissolve the free acid while ensuring a steep temperature-dependent solubility curve for the subsequent salt, which is critical for high-yield crystallization.

Step 2: Chiral Base Addition Slowly add 1.0 eq (78.7 g, 0.65 mol) of (R) -(+)-1-phenylethylamine dropwise over 45 minutes. Causality: Slow addition prevents localized supersaturation. Rapid addition would lead to the kinetic precipitation of a mixed-salt amorphous solid rather than the thermodynamically stable crystalline diastereomer.

Step 3: Controlled Nucleation & Cooling Cool the mixture to 20°C at a strict rate of 0.5°C/min. Seed crystals of the desired (S,R) -salt can be added at 55°C to induce nucleation. Stir at 20°C for 12 hours. Self-Validation Checkpoint 1: Before full filtration, extract a 1 mL aliquot of the slurry. Filter, cleave the salt micro-scale, and run a rapid chiral HPLC assay. If the ee of the precipitate is < 85%, reheat the bulk mixture to 70°C, add 5% more water to adjust the solubility threshold, and repeat the cooling ramp.

Step 4: Filtration & Acidic Cleavage Isolate the precipitate via vacuum filtration and wash with ice-cold ethanol (2 x 100 mL). Suspend the isolated salt in 500 mL of deionized water and acidify to pH 2.0 using 1M HCl. Extract the liberated free acid with Ethyl Acetate (3 x 300 mL). Self-Validation Checkpoint 2: Test the aqueous layer with a few drops of AgNO3​ . A heavy white precipitate ( AgCl ) confirms the presence of the hydrochloride salt of the chiral amine. Check the organic layer via 1H -NMR; the absence of aromatic amine peaks (multiplet at 7.2-7.4 ppm) validates complete cleavage and prevents amine carryover into the API synthesis.

Protocol B: Preparative Supercritical Fluid Chromatography (SFC)

SFCWorkflow Sample Racemic Mixture (20 mg/mL in MeOH) Injection Supercritical Fluid Injection (CO2/MeOH + 0.1% TFA) Sample->Injection Column Chiralpak IG Column (Immobilized Amylose) Injection->Column 120 bar, 35°C Detection UV Detection (254 nm) Column->Detection Differential Retention Peak1 Enantiomer 1 (Fast Eluting) Detection->Peak1 Peak2 Enantiomer 2 (Slow Eluting) Detection->Peak2

Preparative Supercritical Fluid Chromatography (SFC) resolution workflow.

Step 1: Mobile Phase & Column Preparation Equilibrate a Chiralpak IG column (Immobilized amylose tris(3-chloro-5-methylphenylcarbamate), 250 x 21.2 mm, 5 µm) with a mobile phase of CO2​ / Methanol (80:20 v/v) containing 0.1% Trifluoroacetic Acid (TFA). Causality: The immobilized phase is chosen because it tolerates polar co-solvents without degrading. TFA is strictly required to suppress the ionization of the C7 carboxylic acid; without it, the acid would interact non-specifically with residual silanols on the silica support, causing severe peak tailing and destroying the resolution factor ( Rs​ ).

Step 2: Chromatographic Method Set the Automated Back Pressure Regulator (ABPR) to 120 bar, column temperature to 35°C, and flow rate to 50 mL/min. Inject the racemate at a concentration of 20 mg/mL in Methanol (injection volume: 1.0 mL).

Step 3: Fraction Collection & Monitoring Monitor the elution via UV detection at 254 nm (corresponding to the conjugated π -system of the imidazole ring). Collect the fast-eluting and slow-eluting peaks into separate vessels containing a small volume of methanol to prevent aerosolization upon CO2​ depressurization. Self-Validation Checkpoint 3: Program the chromatography software to inject a dilute racemate standard every 20 preparative runs. The system must automatically calculate the resolution factor ( Rs​ ). If Rs​ drops below 1.5, the system must pause. A drop in Rs​ definitively indicates localized co-solvent depletion or column fouling, triggering a mandatory 100% Methanol wash cycle before resuming.

References

  • PubChem Compound Summary for CID 9796590, Orteronel Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Synthesis and functionalization of 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole Source: Synthetic Communications (Taylor & Francis) URL:[Link]

  • Novel (2-amino-4-arylimidazolyl)propanoic acids and pyrrolo[1,2-c]imidazoles via the domino reactions of 2-amino-4-arylimidazoles with carbonyl and methylene active compounds Source: Beilstein Journal of Organic Chemistry URL:[Link]

Sources

Application Note: Conjugation Strategies for 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scaffold Significance

The 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole scaffold is a privileged bicyclic building block in modern medicinal chemistry. It serves as the core pharmacophore for several high-profile therapeutics, including aldosterone synthase/CYP11B1 inhibitors like Osilodrostat, and is increasingly utilized in the design of novel allosteric inhibitors and Proteolysis Targeting Chimeras (PROTACs)[1],[2].

Functionalizing this scaffold often relies on the derivatization of the C7 position[3]. Conjugating the 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid via amide bond formation allows for the attachment of fluorophores, complex PROTAC linkers, or the synthesis of prodrugs[2]. However, the unique electronic environment of the C7 stereocenter presents significant synthetic challenges that require highly optimized protocols to prevent degradation and stereochemical loss.

Mechanistic Insights: The C7 Epimerization Challenge

The primary challenge in conjugating 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid is the high acidity of the C7 α -proton. Because this proton is flanked by an electron-withdrawing carboxylate group and the bridgehead nitrogen of the pyrrolo-imidazole ring system, it is highly susceptible to base-catalyzed abstraction.

During standard carboxylic acid activation (e.g., using HATU or EDC), the formation of the highly electrophilic active ester further increases the acidity of the C7 proton. If strong tertiary amine bases (like N,N-Diisopropylethylamine, DIPEA) are used, the intermediate rapidly undergoes deprotonation to form a planar enol/ketene or oxazolone intermediate, leading to rapid epimerization (racemization) of the C7 chiral center[4]. Therefore, achieving stereoretentive conjugation requires strict kinetic control (low temperatures) and the use of sterically hindered, weakly basic proton sponges.

Reagent Selection Matrix

To optimize the conjugation while mitigating epimerization, empirical data dictates the careful pairing of coupling reagents and bases. Table 1 summarizes the performance of various coupling chemistries applied to this specific scaffold.

Table 1: Quantitative Comparison of Coupling Chemistries for C7-Derivatization

Coupling SystemBase SelectionTypical Yield (%)Epimerization RiskPrimary Application
HATU / TMP 2,4,6-Collidine85–95%Low (<5%)Stereoretentive coupling of bulky/complex amines
HATU / DIPEA N,N-Diisopropylethylamine80–90%High (30–50%)Achiral synthesis, high-throughput library screening
EDC·HCl / NHS N-Methylmorpholine (NMM)70–85%Moderate (10–15%)Aqueous bioconjugation, sequential linker coupling
DIC / Oxyma None (or minimal DIEA)85–92%Low (<5%)Solid-phase peptide synthesis (SPPS) workflows

Conjugation Pathway Visualization

G A 6,7-Dihydro-5H-pyrrolo [1,2-c]imidazole-7- carboxylic acid B HATU / TMP Activation A->B Reagents C OAt Active Ester Intermediate B->C Fast E Desired C7-Amide (Chiral Retention) C->E + Amine F C7-Epimerized Byproduct C->F Base-Catalyzed Racemization D Target Amine (e.g., Linker) D->E Nucleophilic Attack

Fig 1. HATU-mediated conjugation workflow of C7-carboxylic acid and epimerization side pathway.

Validated Experimental Protocols

Protocol A: Stereoretentive Amide Coupling via HATU/TMP

Objective: Conjugate a primary amine to the C7-carboxylic acid while preserving the C7 stereocenter. Causality Focus: is selected over standard bases like DIPEA. TMP provides sufficient basicity (pKa ~7.4) to drive the formation of the active uronium species but is sterically hindered and weak enough to prevent the abstraction of the highly acidic C7 α -proton, thereby suppressing racemization.

Step-by-Step Procedure:

  • Preparation: Dissolve 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1 M. Causality: Anhydrous DMF stabilizes the highly polar OAt-ester intermediate and prevents premature hydrolysis of the activated complex.

  • Cooling: Submerge the reaction flask in an ice-water bath to achieve 0 °C. Causality: Kinetic control. Lower temperatures exponentially decrease the rate of base-catalyzed enolization at C7 while maintaining viable kinetics for amidation.

  • Activation: Add TMP (3.0 eq, 1.5 mmol) followed immediately by HATU (1.1 eq, 0.55 mmol). Stir the mixture at 0 °C for exactly 5 minutes. Causality: Prolonged activation times prior to amine addition increase the window for epimerization. A strict 5-minute pre-activation is optimal for complete conversion to the active ester without degradation.

  • Conjugation: Add the target primary amine (1.2 eq, 0.6 mmol) dropwise over 2 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 to 4 hours. Monitor completion via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Causality: NH₄Cl neutralizes the excess TMP and quenches any unreacted active ester, preventing side reactions during solvent evaporation.

Protocol B: Active Ester Bioconjugation via EDC/NHS

Objective: Synthesize a stable NHS-ester intermediate for subsequent conjugation to complex biomolecules or PROTAC linkers in aqueous or mixed-solvent systems[2]. Causality Focus: EDC/NHS chemistry avoids the use of strong tertiary amine bases entirely. By forming a stable N-hydroxysuccinimide ester under slightly acidic conditions, the activated scaffold can be isolated or used directly in aqueous buffers, making it ideal for late-stage functionalization.

Step-by-Step Procedure:

  • Preparation: Dissolve the C7-carboxylic acid (1.0 eq, 0.5 mmol) in a 4:1 mixture of Dichloromethane (DCM) and DMF (0.1 M).

  • Activation: Add N-Hydroxysuccinimide (NHS, 1.5 eq, 0.75 mmol) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.5 eq, 0.75 mmol). Causality: EDC·HCl is used instead of free-base EDC to maintain a slightly acidic microenvironment, which further suppresses C7 epimerization during the slow NHS-ester formation.

  • Esterification: Stir the mixture at room temperature for 2 to 3 hours.

  • Conjugation: Add the target amine-containing molecule (e.g., a PEGylated PROTAC linker) (1.0 eq). If the amine is an HCl salt, add N-Methylmorpholine (NMM, 1.1 eq) to liberate the free base. Causality: NMM (pKa ~7.3) is preferred over triethylamine to liberate the amine without inducing racemization of the NHS-ester.

  • Propagation: Stir at room temperature for 4–12 hours until complete conversion is observed.

  • Workup: Dilute with DCM, wash with water and brine, dry over Na₂SO₄, and purify via flash chromatography.

Analytical Validation & Quality Control

To ensure the integrity of the self-validating protocols above, two analytical checks are mandatory:

  • Chiral HPLC: Essential for confirming the enantiomeric excess (ee) of the final conjugated product. Use a chiral stationary phase (e.g., Chiralcel OD-H or AD-H) with an isocratic hexanes/isopropanol gradient to resolve the C7 epimers.

  • LC-MS: Confirm the mass of the desired C7-amide [M+H]+ and monitor the absence of the unreacted OAt or NHS ester intermediates to verify complete quenching.

References

  • [1] Title: Synthesis and functionalization of 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole | Source: Synthetic Communications (Taylor & Francis) | URL:[Link]

  • [3] Title: 3-aroyl-6,7-dihydro-5H-pyrrolo(1,2-c)imidazole-7-carboxylic acid derivatives | Source: US Patent 4895956A | URL:

  • [4] Title: Discovery of Novel Allosteric EGFR L858R Inhibitors for the Treatment of Non-Small-Cell Lung Cancer | Source: Journal of Medicinal Chemistry (ACS) | URL:[Link]

  • [2] Title: Spiro degron for target protein degradation | Source: CN Patent 109562113A | URL:

Sources

Troubleshooting & Optimization

improving reaction yield in 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is dedicated to troubleshooting and optimizing the synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid and its derivatives.

This bicyclic scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structural motif for potent therapeutics, including the 11β-hydroxylase inhibitor Osilodrostat (LCI-699) used in Cushing's disease [1], and various analgesic agents [2]. Synthesizing this core with high regioselectivity and yield often presents significant challenges related to competitive cyclization pathways and regioselective functionalization.

Below is our authoritative Q&A troubleshooting guide, designed by senior application scientists to help you achieve >80% yields in your synthetic workflows.

Core Synthetic Strategy Overview

SyntheticWorkflow SM α-Aminocarbonyl + Thiocyanate Marckwald Marckwald Reaction (Imidazole Formation) SM->Marckwald Intermediate C4-Substituted Imidazole Marckwald->Intermediate Cyclization Intramolecular Alkylation / Cyclization Intermediate->Cyclization BicyclicCore 6,7-Dihydro-5H-pyrrolo [1,2-c]imidazole Cyclization->BicyclicCore Carboxylation Regioselective Lithiation + CO2 Quench BicyclicCore->Carboxylation Target 7-Carboxylic Acid Target Molecule Carboxylation->Target

Workflow for the synthesis of 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid.

Frequently Asked Questions & Troubleshooting

Q1: My initial imidazole ring formation via the Marckwald reaction is yielding <40%. How can I prevent degradation and improve throughput?

The Causality: The classical Marckwald reaction (reaction of α-aminocarbonyl compounds with thiocyanates) often suffers from poor yields due to the instability of the α-aminocarbonyl free base, which rapidly undergoes intermolecular self-condensation (dimerization to pyrazines) before the thiocyanate can attack [3]. The Solution: Do not isolate the α-aminocarbonyl free base. Generate it in situ from its stable hydrochloride salt using a mild, non-nucleophilic base (e.g., NaHCO3​ or K2​CO3​ ) in the presence of an excess of potassium thiocyanate. Heating the biphasic mixture (water/toluene) ensures that the highly reactive intermediate is immediately trapped by the thiocyanate, forming the 2-mercaptoimidazole intermediate, which is subsequently desulfurized using Raney Nickel or hydrogen peroxide. This two-step, one-pot procedure routinely upgrades yields to >75%.

Q2: During the intramolecular cyclization to form the pyrrolo[1,2-c]imidazole core, I observe significant elimination byproducts instead of the desired cyclized product. What is going wrong?

The Causality: If your precursor is an imidazole-4-propanol derivative activated as a mesylate or tosylate, using a strong, unhindered base (like NaOH or KOH ) promotes E2 elimination of the leaving group to form an alkene, rather than the desired intramolecular SN​2 attack by the imidazole N1 nitrogen. The Solution: Switch to a highly polar aprotic solvent and a base that acts as a pure proton scavenger rather than a nucleophile. The use of Sodium Iodide ( NaI ) as an additive is critical here; it converts the mesylate to a highly reactive primary iodide in situ (Finkelstein reaction), which dramatically accelerates the intramolecular SN​2 cyclization before elimination can occur.

Table 1: Optimization of Intramolecular Cyclization Conditions

Base / AdditiveSolventTemperaturePrimary ObservationIsolated Yield (%)
NaOH (aq)Toluene / H2​O 80°CMajor E2 elimination byproduct22%
K2​CO3​ DMF60°CSluggish reaction, incomplete conversion45%
NaH THF0°C to RTModerate cyclization, some degradation61%
Cs2​CO3​ + NaI Acetonitrile 80°C (Reflux) Clean conversion, rapid SN​2 cyclization 84%
Q3: How do I achieve strict regiocontrol when introducing the carboxylic acid group at the C7 position?

The Causality: The parent 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole core has multiple acidic protons. The protons at the C5 position (adjacent to the highly electronegative sp2 nitrogen) are kinetically more acidic than those at the C7 position. Direct treatment with strong bases like n−BuLi typically results in C5-lithiation [4]. The Solution: To direct carboxylation to the C7 position, you must utilize a thermodynamic directing group or employ a pre-functionalized C7-halogenated intermediate. The most reliable, self-validating method is to start with a C7-bromo or C7-iodo derivative. Halogen-metal exchange using i−PrMgCl⋅LiCl (Turbo Grignard) at -20°C is highly regioselective for the C7 position, avoiding the deprotonation of the C5 protons. Subsequent trapping with anhydrous CO2​ yields the C7-carboxylic acid exclusively.

Regioselectivity Core Parent Bicyclic Core nBuLi n-BuLi (Kinetic Control) -78°C Core->nBuLi Turbo i-PrMgCl·LiCl on C7-Br (Halogen-Metal Exchange) Core->Turbo C5_Li C5-Metalated Intermediate (Undesired) nBuLi->C5_Li C7_Mg C7-Metalated Intermediate (Desired) Turbo->C7_Mg

Mechanistic divergence of metalation based on reagent selection and pre-functionalization.

Standard Operating Procedure: Synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid via Halogen-Metal Exchange

Self-Validating Protocol: This protocol utilizes a colorimetric self-validation mechanism. The formation of the Grignard intermediate results in a distinct color change (pale yellow to deep amber). If the solution remains colorless, moisture has quenched the reagent, and the reaction must be aborted before CO2​ introduction.

Reagents Required:

  • 7-Bromo-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole (1.0 eq, rigorously dried)

  • i−PrMgCl⋅LiCl complex (1.3 M in THF, 1.1 eq)

  • Anhydrous Tetrahydrofuran (THF, extra dry, <50 ppm H2​O )

  • Dry ice (Solid CO2​ , sublimed through a drying tube)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 250 mL Schlenk flask under vacuum and backfill with ultra-pure Argon three times.

  • Substrate Dissolution: Dissolve the 7-bromo-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole (10.0 mmol) in 50 mL of anhydrous THF. Stir at 400 rpm.

  • Cooling: Submerge the flask in a dry ice/ethylene glycol bath and allow the internal temperature to equilibrate to -20°C. Do not cool below -30°C, as the halogen-metal exchange will stall.

  • Metalation: Add the i−PrMgCl⋅LiCl solution (11.0 mmol) dropwise via syringe over 15 minutes.

    • Validation Checkpoint: The solution should transition from pale yellow to a deep amber color, indicating successful formation of the C7-magnesiate species. Stir for exactly 45 minutes at -20°C.

  • Carboxylation: Bubble rigorously dried CO2​ gas (generated from dry ice and passed through a column of Drierite) directly into the reaction mixture for 30 minutes. The amber color will rapidly dissipate, indicating successful quenching.

  • Quench & Workup: Remove the cooling bath. Quench the reaction carefully with 20 mL of saturated aqueous NH4​Cl . Adjust the pH to ~4.5 using 1M HCl (this is the isoelectric point of the target amino acid derivative).

  • Isolation: Extract the aqueous layer with a mixture of Chloroform/Isopropanol (3:1, 4 x 50 mL). Dry the combined organic layers over Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude 7-carboxylic acid. Recrystallize from Ethanol/Water to achieve >98% purity.

References

  • U.S. Patent No. 4,895,956A. (1990). 3-Aroyl-6,7-dihydro-5H-pyrrolo(1,2-c)imidazole-7-carboxylic acid derivatives. Google Patents.
  • Taylor & Francis. (2023). Synthesis and functionalization of 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole. Synthetic Communications. Available at:[Link]

  • Metallinos, C., & Xu, S. (2009). Stereoselective Synthesis of 5-Substituted Pyrrolo[1,2-c]imidazol-3-ones: Access to Annulated Chiral Imidazol(in)ium Salts. Organic Letters, 12(1), 76-79. ACS Publications. Available at:[Link]

troubleshooting poor solubility of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

Subject: Overcoming Poor Organic Solubility of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid Prepared by: Senior Application Scientist, Medicinal Chemistry & Process Development Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

The Zwitterion Dilemma: Understanding the Causality

In my years of optimizing heterocyclic scaffolds for drug discovery, few structural motifs cause as much frustration during workup and purification as pyrrolo-imidazole carboxylic acids. As documented in medicinal chemistry programs targeting LpxC inhibitors , the compound 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid (CAS: 1369379-64-5) is notoriously difficult to handle.

The root cause of its poor solubility in standard organic solvents (dichloromethane, ethyl acetate, diethyl ether) is its amphoteric nature . The molecule contains a basic imidazole nitrogen (pKa ~7.0) and an acidic carboxylic acid (pKa ~3.0). At a near-neutral pH, the proton transfers from the acid to the basic nitrogen, forming a zwitterion (inner salt). This creates an exceptionally strong intermolecular crystal lattice energy and high polarity . Consequently, standard liquid-liquid extraction techniques will universally fail.

Quantitative Physicochemical Profile
PropertyValue / Description
Chemical Name 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid
Molecular Formula C₇H₈N₂O₂
Predicted pKa (Carboxylic Acid) ~ 2.7 - 3.5 (Analogous to 1H-Imidazole-4-carboxylic acid )
Predicted pKa (Imidazole NH⁺) ~ 6.5 - 7.5
Isoelectric Point (pI) ~ 5.0
Solubility (DCM, EtOAc, THF) Insoluble (< 0.1 mg/mL)
Solubility (DMSO, DMF) Sparingly soluble (Requires heating or base additive)
Solubility (Water) Highly pH-dependent (Soluble at pH < 3 or pH > 8; Insoluble at pH ~5)

Diagnostic FAQs: Field-Proven Insights

Q1: Why does my compound crash out during aqueous workup and refuse to extract into DCM or EtOAc? A: At the pH of a standard aqueous wash (pH 5–7), the compound exists almost entirely as a zwitterion. Because the net charge is zero but the local charges are high, the molecule prefers to interact with itself (crystal lattice) rather than with non-polar organic solvents or even water. To extract it, you must either mask the charges (via protecting groups) or use an ion-pairing agent.

Q2: I need to perform an amide coupling (e.g., with HATU/EDC). How do I get the acid into solution? A: Do not attempt to use DCM. Switch your solvent system to anhydrous DMF or DMSO. More importantly, add 2.0 to 3.0 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). The base deprotonates the imidazoleium ion, destroying the zwitterion and forming a highly soluble trialkylammonium carboxylate salt, which will readily react with your coupling reagent.

Q3: How can I solubilize this compound for NMR analysis? A: The free zwitterion will yield poor signal-to-noise ratios in standard DMSO-d₆. Add 1–2 drops of Trifluoroacetic acid (TFA) or NaOD to your NMR tube. This forces the molecule completely into its cationic or anionic form, breaking the lattice energy and instantly clearing the solution.

Q4: Is there a way to extract the free acid from water without using reverse-phase HPLC? A: Yes. Direct liquid-liquid extraction fails, but you can utilize Lipophilic Ion-Pairing . By adjusting the aqueous pH to ~9.0 (forming the carboxylate anion) and adding Tetrabutylammonium bromide (TBA-Br), you form a lipophilic TBA-carboxylate salt that readily extracts into DCM.

Visual Workflows

Speciation Cation Cationic Form (pH < 3) Water Soluble Zwitterion Zwitterionic Form (pH ~ 5) Insoluble in Organics Precipitates in Water Cation->Zwitterion Add Base (Deprotonate COOH) Zwitterion->Cation Add Acid (Protonate COO-) Anion Anionic Form (pH > 8) Water Soluble Zwitterion->Anion Add Base (Deprotonate NH+) Anion->Zwitterion Add Acid (Protonate N)

Fig 1. pH-dependent speciation and solubility profile of the pyrrolo-imidazole core.

Workflow Start Solubility Issue Detected Goal Select Downstream Application Start->Goal Analytical Analytical (NMR/LCMS) Goal->Analytical Synthesis Amide Coupling Goal->Synthesis Extraction Reaction Workup Goal->Extraction NMR Dissolve in DMSO-d6 Add 1% TFA to break lattice Analytical->NMR Coupling Use DMF/DMSO Add DIPEA (Forms soluble salt) Synthesis->Coupling Workup Avoid Liquid-Liquid Extraction Use Isoelectric Precipitation Extraction->Workup

Fig 2. Decision matrix for troubleshooting solubility based on experimental goals.

Self-Validating Experimental Protocols

Protocol A: Isoelectric Precipitation (Isolation of the Free Zwitterion)

Use this protocol to isolate the compound directly from an aqueous reaction mixture without using organic extraction.

  • Concentration: Transfer the aqueous reaction mixture to a rotary evaporator and reduce the volume until the concentration of the product is approximately 0.5 M.

  • Thermal Control: Submerge the flask in an ice-water bath and allow it to equilibrate to 0–5 °C.

  • pH Titration: Insert a calibrated pH meter probe into the stirring solution. Slowly add 1M HCl (if the solution is basic) or 1M NaOH (if acidic) dropwise.

  • Targeting the pI: Stop the titration exactly when the pH reaches 5.0 .

    • Causality: At the isoelectric point (pI), the net charge of the molecule is exactly zero. This maximizes the zwitterionic lattice energy and completely minimizes aqueous solubility, forcing the compound to crash out.

  • Validation Checkpoint: The solution should rapidly transition from clear to a thick, opaque white/off-white suspension. If the solution remains clear, your overall concentration is too low; evaporate 50% of the water mass and repeat.

  • Isolation: Stir at 0 °C for 1 hour to mature the crystals. Filter through a sintered glass funnel, wash the filter cake with a minimal volume of ice-cold water (to prevent re-dissolution), and dry under high vacuum.

Protocol B: Masking the Zwitterion via Esterification

Use this protocol if you strictly require the compound to be soluble in DCM or EtOAc for multi-step downstream synthesis.

  • Suspension: Suspend 1.0 equivalent of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid in anhydrous methanol (to achieve a 0.2 M concentration).

  • Activation: Cool the suspension to 0 °C under an inert argon atmosphere. Dropwise, add 2.5 equivalents of Thionyl chloride (SOCl₂).

    • Causality: SOCl₂ reacts with methanol to generate HCl in situ, which protonates the basic imidazole nitrogen. Simultaneously, it converts the carboxylic acid into a highly reactive acyl chloride intermediate, which is immediately trapped by methanol to form the methyl ester.

  • Reflux: Attach a reflux condenser and heat the mixture to 65 °C for 4–6 hours.

  • Validation Checkpoint: As the reaction progresses, the insoluble zwitterion is consumed. Complete conversion is visually validated when the cloudy suspension transitions into a completely clear, homogenous solution .

  • Workup for Free Base: Concentrate the mixture in vacuo to remove methanol. Suspend the resulting crude solid in DCM, and wash with saturated aqueous NaHCO₃. Because the carboxylic acid is now masked as an ester, the molecule is no longer a zwitterion and will seamlessly extract into the organic DCM layer.

References

  • Shapiro, A. B., et al. "How to desalt zwitterions? - Expert discussions on lipophilic ion-pairing." ResearchGate. Available at:[Link]

  • Kline, T., et al. "Discovery of Novel Inhibitors of LpxC Displaying Potent in Vitro Activity against Gram-Negative Bacteria." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Queen's University Belfast. "An introduction to zwitterionic salts: Phase behavior and solubility." Available at:[Link]

purification techniques for 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid impurities

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid . This compound is a critical chiral intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including the CYP11B1/CYP11B2 inhibitor Osilodrostat.

Due to its bicyclic fused imidazole core, zwitterionic nature, and the presence of a chiral center at the C7 position, researchers frequently encounter severe yield losses, poor chromatographic retention, and enantiomeric resolution failures. This guide provides field-proven, mechanistically grounded solutions to these challenges.

Troubleshooting Guide & FAQs

Q1: Why is my isolated yield so low after concentrating the fractions from RP-HPLC, even though the peak was successfully collected? The Causality: You are likely experiencing thermal decarboxylation. Imidazole-carboxylic acids are highly prone to losing CO₂ at elevated temperatures. The basic imidazole nitrogen acts as an electron sink; when heated, it stabilizes the formation of an intermediate ylide/carbanion at the C7 position, facilitating irreversible decarboxylation into 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole (). The Solution: Never exceed 30°C during solvent removal. Replace standard rotary evaporation with lyophilization (freeze-drying) for aqueous fractions, or use a falling film evaporator under high vacuum for organic streams.

Q2: My compound elutes in the void volume or exhibits severe peak tailing on a standard C18 column. How can I improve retention? The Causality: The molecule contains a basic imidazole nitrogen (pKa ~6.5) and an acidic carboxylic acid (pKa ~3.5). At neutral pH, it exists as a highly polar zwitterion, preventing effective partitioning into the hydrophobic C18 stationary phase. Furthermore, the basic nitrogen interacts strongly with unendcapped silanols on the silica matrix, causing tailing. The Solution: Suppress the zwitterionic state by using an acidic ion-pairing agent. Adding 0.1% Trifluoroacetic acid (TFA) to the mobile phase protonates the carboxylic acid and pairs with the basic imidazole, significantly increasing lipophilicity. Alternatively, switch to Hydrophilic Interaction Liquid Chromatography (HILIC), which leverages the molecule's high polarity for retention.

Q3: Can I resolve the enantiomers of the free carboxylic acid directly, or must I derivatize it to an ester first? The Causality: Direct chiral resolution of amphoteric free acids is notoriously difficult due to peak broadening and poor solubility in standard non-polar chiral mobile phases. However, derivatization adds synthetic steps and risks partial racemization during subsequent hydrolysis. The Solution: Direct resolution is achievable using immobilized amylose-based stationary phases. Specifically, the ChiralPak IA column has demonstrated high efficacy for pyrrolo[1,2-c]imidazole derivatives using an Ethyl Acetate/Hexane or Supercritical Fluid Chromatography (SFC) system (). If scaling up beyond the preparative chromatography scale, classical diastereomeric salt resolution using a chiral amine is recommended.

Quantitative Comparison of Purification Techniques

To select the appropriate purification strategy, consult the empirical performance metrics summarized below.

Purification TechniqueTarget ImpurityTypical Yield RecoveryChemical PurityEnantiomeric Excess (ee)Scalability
Strong Cation Exchange (SCX) Inorganic salts, Neutral byproducts>90%>95%N/AHigh (Kilo-lab)
RP-HPLC (with 0.1% TFA) Regioisomers, Ring-opened species75–85%>98%N/AMedium
Chiral SFC (ChiralPak IA) (R)- or (S)-enantiomers80–90%>98%>99%Medium
Diastereomeric Salt Resolution (R)- or (S)-enantiomers35–45%*>95%>98%High (Plant scale)

*Yield for salt resolution is theoretically capped at 50% per cycle unless a dynamic kinetic resolution (DKR) or racemization loop of the undesired enantiomer is employed.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the built-in in-process validation criteria are met.

Protocol A: Chemical Purification via Strong Cation Exchange (SCX)

Rationale: Exploits the protonation of the imidazole ring at pH < 2.0 to trap the target molecule on a sulfonic acid resin, allowing neutral and acidic impurities to be washed away.

  • Resin Preparation: Swell 50 g of SCX resin (e.g., Dowex 50WX8) in 100 mL of 1M HCl. Wash with deionized water until the eluate pH is neutral.

  • Sample Loading: Dissolve the crude 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid in water. Adjust the pH to 2.0 using 1M HCl. Load onto the column at 2 mL/min.

    • In-Process Validation: Spot the flow-through on a TLC plate and visualize under UV (254 nm). If the target compound is present in the flow-through, the resin capacity has been exceeded or the loading pH was too high.

  • Washing: Wash the column with 3 column volumes (CV) of Methanol/Water (1:1) to elute non-basic impurities.

  • Elution: Elute the target compound using 2M Ammonia in Methanol. Collect fractions.

    • In-Process Validation: Monitor the pH of the eluate. The product will only begin eluting when the eluate pH sharply shifts from acidic to basic (pH > 8).

  • Concentration: Pool the basic fractions and concentrate under reduced pressure at a water bath temperature strictly ≤ 30°C .

    • In-Process Validation: Run an analytical LC-MS on the final dried powder. The mass spectrum must show the intact parent ion [M+H]⁺ at m/z 153.0. A dominant peak at m/z 109.0 indicates thermal decarboxylation occurred during drying.

Protocol B: Preparative Chiral SFC for Enantiomeric Resolution

Rationale: SFC provides rapid mass transfer and lower operating temperatures, mitigating the risk of thermal decarboxylation while achieving baseline chiral separation.

  • Sample Preparation: Dissolve the chemically pure racemate in Methanol at a concentration of 20 mg/mL.

  • SFC Parameters:

    • Column: ChiralPak IA (250 x 20 mm, 5 µm).

    • Mobile Phase: CO₂ / Methanol containing 10 mM Ammonium Formate (to suppress zwitterionic tailing).

    • Gradient: Isocratic 30% Methanol modifier.

    • Flow Rate: 50 mL/min.

    • Backpressure: 120 bar.

    • Temperature: 35°C.

  • Fraction Collection: Trigger collection via UV detection at 230 nm.

    • In-Process Validation: Before pooling all tubes for a given peak, take a 10 µL aliquot from the first, middle, and last tube of the collected peak. Run these on an analytical ChiralPak IA column. Proceed to pooling only if all three aliquots demonstrate >99% ee.

  • Solvent Removal: Lyophilize the pooled fractions to yield the pure enantiomer.

Purification Workflow Visualization

G Crude Crude 6,7-Dihydro-5H-pyrrolo [1,2-c]imidazole-7-carboxylic acid Decision Primary Purification Objective? Crude->Decision Chem Chemical Purity (Salts, Byproducts) Decision->Chem Enant Enantiomeric Purity (Chiral Resolution) Decision->Enant SCX Strong Cation Exchange (SCX) Isolates zwitterion from neutrals Chem->SCX HILIC RP-HPLC / HILIC Requires 0.1% TFA ion-pairing Chem->HILIC SFC Chiral SFC (ChiralPak IA) Direct acid resolution Enant->SFC Deriv Diastereomeric Salt Formation Scalable classical resolution Enant->Deriv Degradation CRITICAL CONTROL POINT Maintain T < 30°C to prevent thermal decarboxylation SCX->Degradation HILIC->Degradation SFC->Degradation

Fig 1: Decision tree and purification workflow for 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid.

References

  • Novartis AG. "Condensed imidazolo derivatives for the inhibition of aldosterone synthase and aromatase." Google Patents (WO2007024945A1).

overcoming thermal degradation of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid during storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexpected yield losses or assay failures when working with fused bicyclic imidazoles.

The molecule 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid is a highly valuable intermediate, particularly in the synthesis of aldosterone synthase (CYP11B2) inhibitors and other targeted therapeutics [1]. However, its structural topology—specifically the placement of a carboxylic acid adjacent to a nitrogen-rich heterocyclic core—makes it inherently vulnerable to thermal degradation during storage.

This guide provides a deep dive into the mechanisms of this degradation and offers field-proven, self-validating protocols to ensure the long-term integrity of your API (Active Pharmaceutical Ingredient).

Part 1: Mechanistic Insight (The "Why")

To stop degradation, we must first understand its thermodynamic drivers. When stored as a free acid at room temperature, 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid primarily degrades via two pathways:

  • Thermal Decarboxylation: The proximity of the carboxylic acid to the imidazole nitrogen allows the molecule to form a zwitterionic intermediate. Under thermal stress (or in the presence of trace moisture acting as a proton shuttle), this intermediate undergoes spontaneous extrusion of carbon dioxide ( CO2​ ), yielding the pharmacologically inactive 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole [2].

  • Oxidative Ring Opening: The electron-rich pyrrolo-imidazole core is susceptible to radical-mediated oxidation when exposed to ambient light and oxygen, leading to polymeric, highly conjugated species (often observed as a yellow or brown discoloration).

DegradationMechanism A Intact API 6,7-Dihydro-5H-pyrrolo[1,2-c] imidazole-7-carboxylic acid B Thermal / Environmental Stress Factors A->B C Decarboxylation (-CO2) B->C Heat / Moisture (Zwitterion Intermediate) D Oxidation (+O2) B->D Light / Air (Radical Mechanism) E Degradant A 6,7-Dihydro-5H-pyrrolo [1,2-c]imidazole C->E F Degradant B N-Oxides & Conjugated Polymers (Yellowing) D->F

Fig 1: Primary thermal degradation pathways of the pyrrolo-imidazole core.

Part 2: Quantitative Stability Data

The following table summarizes the degradation kinetics of the compound under various storage conditions. Notice the dramatic stabilization achieved by converting the free acid into a salt form and eliminating environmental catalysts.

Storage ConditionSalt FormAtmosphereTemp (°C)Time (Months)Purity Retention (%)Primary Degradant
Free Acid (Solid)NoneAmbient Air251< 60%Decarboxylated (-44 Da)
Free Acid (Solid)NoneAmbient Air4382%Decarboxylated (-44 Da)
Solution (DMSO)NoneAmbient Air250.25 (1 wk)< 50%Oxidative / Decarboxylated
HCl Salt (Solid) HCl Argon -20 6 > 98% Trace Oxidation
Na+ Salt (Solid) Sodium Argon -80 12 > 99% None Detected

Part 3: Troubleshooting Guide & Stabilization Protocol

To arrest thermal decarboxylation, we must lock the molecule in a stable salt form. This disrupts the zwitterionic state required for spontaneous CO2​ loss and raises the activation energy threshold for degradation.

StorageProtocol S1 1. Salt Conversion (Form HCl/Na+ Salt) S2 2. Lyophilization (Moisture < 1%) S1->S2 S3 3. Aliquoting (Amber Vials) S2->S3 S4 4. Inert Backfill (Argon Purge) S3->S4 S5 5. Cryo-Storage (-20°C to -80°C) S4->S5

Fig 2: Self-validating cryogenic storage workflow for carboxylic acid APIs.

Step-by-Step Methodology: Preparation of Stabilized Aliquots

Step 1: Salt Formation Causality: Protonating the imidazole nitrogen (or deprotonating the carboxylic acid) prevents the intramolecular proton transfer that initiates decarboxylation.

  • Dissolve the free acid of 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid in anhydrous methanol ( 10 mL/g ).

  • Add 1.05 equivalents of 1M HCl in diethyl ether dropwise at 0∘C .

  • Stir for 30 minutes under an argon atmosphere to ensure complete salt conversion.

Step 2: Solvent Removal & Lyophilization Causality: Trace water acts as a potent nucleophile and proton shuttle. Removing it eliminates the catalytic environment for degradation.

  • Evaporate the solvent under reduced pressure. Critical: The water bath temperature MUST NOT exceed 20∘C .

  • Resuspend the resulting salt in LC-MS grade water/acetonitrile (80:20).

  • Flash-freeze using liquid nitrogen and lyophilize for 48 hours.

  • Self-Validation Check: Perform Karl Fischer titration on a parallel dummy sample. Proceed to Step 3 only if the moisture content is <1.0% .

Step 3: Aliquoting and Sealing Causality: Single-use aliquots prevent repeated freeze-thaw cycles, while amber glass blocks UV-induced radical oxidation.

  • Transfer the lyophilized powder into pre-weighed, amber glass vials.

  • Place the vials in a glove box purged with Argon ( O2​<5 ppm ).

  • Cap tightly with PTFE-lined septa and crimp seal.

Step 4: Cryogenic Storage Causality: Lowers the kinetic energy of the system exponentially below the activation energy required for degradation (Arrhenius principle).

  • Store the sealed vials immediately at −80∘C .

  • Self-Validation Check: Analyze one vial via HPLC-UV/MS after 24 hours to establish a baseline purity chromatogram. Retain this data for future comparative analysis.

Part 4: Frequently Asked Questions (FAQs)

Q: Why does my sample turn yellow or brown over time? A: Color changes are the hallmark of oxidative degradation. The electron-rich pyrrolo-imidazole core reacts with atmospheric oxygen and light to form highly conjugated N-oxides and polymeric species. If your sample has changed color, it has likely lost significant purity and should be re-purified via preparative HPLC before use.

Q: Can I use basic salts (e.g., Sodium or Potassium) instead of HCl? A: Yes. Converting the carboxylic acid to a sodium salt also prevents the formation of the reactive zwitterionic intermediate. However, sodium salts of this specific compound tend to be highly hygroscopic. If you choose this route, strict adherence to the lyophilization and argon-purging protocol is absolutely mandatory to prevent moisture absorption.

Q: My protocol requires dissolving the compound in DMSO for cellular assays. How long is the stock stable? A: Storing this compound in DMSO is highly discouraged for long-term use. DMSO acts as a mild oxidant over time and readily absorbs atmospheric moisture, which rapidly catalyzes decarboxylation. We recommend preparing DMSO stocks immediately before your experiment. If storage is unavoidable, aliquot the DMSO solution, purge the headspace with argon, and store at −80∘C for no longer than 1 week.

Q: How do I analytically verify if my sample has degraded? A: LC-MS (Liquid Chromatography-Mass Spectrometry) is the gold standard. Look for a mass shift of -44 Da in the positive ion mode ( [M+H]+ ), which definitively indicates the loss of CO2​ (decarboxylation) [3].

Part 5: References

  • Discovery of Novel Pyrazole-Based Selective Aldosterone Synthase (CYP11B2) Inhibitors: A New Template to Coordinate the Heme-Iron Motif of CYP11B2 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Azilsartan (Benzimidazole-7-carboxylic acid derivative) - Degradation and Pharmacology Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • Secondary Effects of Hypochlorite Treatment on the Emerging Pollutant Candesartan: The Formation of Degradation Byproducts and Their Toxicological Profiles Source: Molecules (MDPI) URL:[Link]

Validation & Comparative

A Comparative Guide to Bicyclic Imidazole Derivatives: Unveiling the Therapeutic Potential of the 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, bicyclic imidazole derivatives represent a privileged scaffold, demonstrating a remarkable breadth of biological activities. This guide provides a comparative analysis of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid against other notable bicyclic imidazole systems. While direct comparative experimental data for the titular compound remains an area of active investigation, this document will establish a framework for its potential therapeutic targeting, drawing parallels with structurally related compounds and detailing the necessary experimental workflows for its evaluation. Our focus will be on the hypothesized activity at the N-methyl-D-aspartate (NMDA) receptor, a target of significant interest in neurological disorders.

Introduction: The Promise of the Bicyclic Imidazole Core

The fusion of an imidazole ring with another cyclic system imparts a rigid, three-dimensional structure that can be finely tuned to interact with a variety of biological targets. This structural motif is present in numerous compounds with diverse pharmacological profiles, ranging from enzyme inhibitors to receptor modulators. This guide will explore the chemical space of bicyclic imidazoles, with a special focus on the largely unexplored 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid.

The Central Scaffold: 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid

The 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid core presents a unique combination of a saturated pyrrolidine ring fused to an imidazole. The carboxylic acid moiety at the 7-position introduces a key functional group for potential interactions with biological targets, particularly as a mimic of the endogenous amino acid neurotransmitter, glutamate.

Synthetic Strategy: A Pathway to the Core Scaffold

While a specific, detailed synthesis for the 7-carboxylic acid derivative is not widely published, a general and efficient method for constructing the parent 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole scaffold has been reported. This provides a foundational pathway for medicinal chemists to access this core structure and subsequently elaborate it to the target compound and its analogues.

cluster_synthesis General Synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole aminocarbonyl Aminocarbonyl Compound marckwald Marckwald Reaction aminocarbonyl->marckwald High Yield dihydro_imidazole 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole marckwald->dihydro_imidazole functionalization Functionalization (e.g., Halogenation) dihydro_imidazole->functionalization derivatives Functionalized Derivatives functionalization->derivatives

Caption: General synthetic approach to the 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole core.[1]

A Comparative Landscape of Bicyclic Imidazole Derivatives

To understand the potential of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid, it is instructive to examine the biological activities of other bicyclic imidazole systems. This comparison highlights the remarkable versatility of this scaffold.

Bicyclic ScaffoldDerivative ExampleBiological Target/ActivityKey Findings
Pyrrolo[1,2-a]imidazole 2-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazolesWDR5-WIN-Site InhibitionPotent inhibitors with dissociation constants <10 nM and cellular activity against AML-leukemia cell lines have been developed.[2][3]
Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine-3-carboxamidesAnti-tuberculosisCompounds exhibit excellent activity against H37Rv, MDR, and XDR strains of tuberculosis with MIC values in the sub-micromolar range.
Imidazo[1,5-a]pyrazine C-5 substituted imidazo[1,5-a]pyrazine derivativesc-Src InhibitionIdentified as potential therapeutic agents for acute ischemic stroke with good CNS penetration and neuroprotective efficacy in vivo.[4]
Imidazo[2,1-b][2][5]thiazine Bicyclic imidazole-4-one derivativesGPR18/GPR55 AntagonismSelective antagonists for these orphan GPCRs have been discovered, with the most potent GPR18 antagonist having an IC50 of 0.279 µM.[6]

Hypothesized Target and Mechanism of Action: NMDA Receptor Modulation

Based on the structural features of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid, particularly the presence of a carboxylic acid group on a rigid bicyclic scaffold, we hypothesize that it may act as a modulator of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a glutamate-gated ion channel crucial for synaptic plasticity and memory function. Its overactivation, however, leads to excitotoxicity and neuronal cell death, implicating it in a range of neurological disorders.

The NMDA Receptor Signaling Pathway

cluster_nmda NMDA Receptor Signaling Glutamate Glutamate & Glycine (Co-agonists) NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Opens Channel Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_influx->Downstream Excitotoxicity Excitotoxicity (in excess) Ca_influx->Excitotoxicity Plasticity Synaptic Plasticity & Memory Downstream->Plasticity Antagonist Bicyclic Imidazole Antagonist (Hypothesized) Antagonist->NMDA_R Blocks

Caption: Hypothesized mechanism of action at the NMDA receptor.

Experimental Protocols for Evaluation

To validate the hypothesis of NMDA receptor modulation and to characterize the pharmacological profile of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid and its analogues, a series of well-established in vitro and in vivo assays are essential.

In Vitro Evaluation

5.1.1. Radioligand Binding Assay for NMDA Receptor Affinity

This assay determines the binding affinity of a test compound to the NMDA receptor by measuring its ability to displace a radiolabeled ligand.

  • Objective: To determine the inhibitor constant (Kᵢ) of the test compound for the NMDA receptor.

  • Protocol:

    • Membrane Preparation: Homogenize rat cerebral cortex tissue in ice-cold buffer. Centrifuge to pellet the membranes containing the NMDA receptors.

    • Assay Setup: In a 96-well plate, add the membrane preparation, a known concentration of a radioligand (e.g., [³H]MK-801), and varying concentrations of the test compound.

    • Incubation: Incubate the plate to allow for competitive binding to reach equilibrium.

    • Filtration and Washing: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters to remove non-specific binding.

    • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

    • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.[7]

5.1.2. Electrophysiological Assessment of NMDA Receptor Function

Patch-clamp electrophysiology directly measures the ion flow through the NMDA receptor channel in response to agonist application and the modulatory effect of the test compound.

  • Objective: To determine if the test compound acts as an antagonist, agonist, or allosteric modulator of the NMDA receptor and to quantify its potency (IC₅₀ or EC₅₀).

  • Protocol:

    • Cell Preparation: Use primary cultured neurons or a cell line (e.g., HEK293) expressing specific NMDA receptor subunits.

    • Whole-Cell Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration on a single cell.

    • Agonist Application: Apply a solution containing NMDA and the co-agonist glycine to elicit an inward current through the NMDA receptors.

    • Compound Application: Co-apply the test compound at various concentrations with the agonists to measure its effect on the NMDA-evoked current.

    • Data Analysis: Plot the percentage of inhibition or potentiation of the NMDA current against the concentration of the test compound to determine the IC₅₀ or EC₅₀ value.

In Vivo Evaluation

5.2.1. Animal Models of Excitotoxicity and Neuroprotection

These models assess the ability of a compound to protect against neuron damage induced by NMDA receptor overactivation.

  • Objective: To evaluate the neuroprotective efficacy of the test compound in a living organism.

  • Protocol (e.g., NMDA-induced lesion model):

    • Animal Preparation: Anesthetize adult rodents (e.g., rats or mice).

    • Compound Administration: Administer the test compound systemically (e.g., intraperitoneally or orally) or directly into the brain (intracerebroventricularly).

    • Induction of Excitotoxicity: Inject a neurotoxic dose of NMDA directly into a specific brain region (e.g., the striatum or hippocampus).

    • Behavioral Assessment: After a recovery period, assess motor function or cognitive performance to quantify the extent of the lesion.

    • Histological Analysis: Perfuse the animals and prepare brain sections. Stain the sections to visualize and quantify the volume of the lesion and the extent of neuronal loss.

    • Data Analysis: Compare the lesion volume and behavioral deficits in animals treated with the test compound to those in a vehicle-treated control group.

5.2.2. Pharmacokinetic Studies

These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Objective: To assess the drug-like properties of the test compound, including its ability to cross the blood-brain barrier.

  • Protocol:

    • Compound Administration: Administer a single dose of the test compound to rodents, either intravenously and orally.

    • Sample Collection: Collect blood and brain tissue samples at various time points after administration.

    • Bioanalysis: Quantify the concentration of the test compound and its potential metabolites in the plasma and brain homogenates using a validated analytical method (e.g., LC-MS/MS).

    • Data Analysis: Calculate key pharmacokinetic parameters such as half-life (t₁/₂), maximum concentration (Cₘₐₓ), time to maximum concentration (Tₘₐₓ), and brain-to-plasma concentration ratio.[8]

Conclusion and Future Directions

The 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid scaffold holds significant promise as a novel chemotype for the development of therapeutics targeting the central nervous system. Based on the analysis of structurally related imidazole dicarboxylic acids, the NMDA receptor represents a primary and compelling hypothesis for its biological target. The comparative analysis with other bicyclic imidazole systems underscores the chemical tractability and diverse biological potential of this core structure.

The immediate future for research in this area lies in the targeted synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid and a library of its analogues. Subsequent evaluation using the detailed in vitro and in vivo protocols outlined in this guide will be crucial to confirm its biological target, elucidate its mechanism of action, and establish its therapeutic potential. This systematic approach will pave the way for a deeper understanding of the structure-activity relationships within this novel class of bicyclic imidazoles and could ultimately lead to the discovery of new treatments for a range of neurological and psychiatric disorders.

References

  • Wang, F., et al. (2018). Discovery of Potent 2-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles as WDR5-WIN-Site Inhibitors Using Fragment-Based Methods and Structure-Based Design. Journal of Medicinal Chemistry, 61(13), 5623–5642. [Link]

  • Kavalenka, A., et al. (2023). Synthesis and functionalization of 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole. Figshare. [Link]

  • Kulkarni, P. S., et al. (2020). Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents. Chemical Biology & Drug Design, 96(6), 1362-1371. [Link]

  • Lee, J., et al. (2007). Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. Bioorganic & Medicinal Chemistry, 15(2), 868-885. [Link]

  • Rempel, V., et al. (2014). Bicyclic imidazole-4-one derivatives: a new class of antagonists for the orphan G protein-coupled receptors GPR18 and GPR55. MedChemComm, 5(6), 754-768. [Link]

  • Hansen, K. B., et al. (2021). Exploring neuropharmacokinetics: mechanisms, models, and clinical implications. Frontiers in Pharmacology, 12, 742182. [Link]

  • Alvarado, J., et al. (2018). Discovery of Potent 2-Aryl-6,7-Dihydro-5H-Pyrrolo[1,2-a]imidazoles as WDR5 WIN-site Inhibitors Using Fragment-Based Methods and Structure-Based Design. ACS Medicinal Chemistry Letters, 9(7), 644-649. [Link]

Sources

Structural Validation of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic Acid: High-Resolution NMR vs. Routine LC-MS and Commercial Baselines

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Application Note

Executive Summary

The bicyclic scaffold 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid (CAS: 1369379-64-5) has emerged as a critical building block in modern medicinal chemistry. Its rigid, nitrogen-rich framework is frequently utilized in the design of aldose reductase inhibitors, central nervous system (CNS) agents, and novel spirocyclic degrons for targeted protein degradation [1][4].

However, synthesizing this fused pyrrolo-imidazole core presents significant analytical challenges. Cyclization reactions often yield complex mixtures of regioisomers (e.g., pyrrolo[1,2-a]imidazole vs. pyrrolo[1,2-c]imidazole) or uncyclized intermediates [3]. This guide objectively compares the structural fidelity and purity of in-house synthesized products against commercial baselines, demonstrating why high-field Nuclear Magnetic Resonance (NMR) spectroscopy—rather than routine LC-MS—must serve as the gold standard for self-validating structural assignment.

The Analytical Paradigm: Causality in Method Selection

In high-throughput drug discovery, chemists often rely on Liquid Chromatography-Mass Spectrometry (LC-MS) for rapid validation. While LC-MS readily confirms the exact mass ( [M+H]+ at m/z 153.15), it is fundamentally incapable of distinguishing between bicyclic regioisomers .

Why NMR is the Self-Validating Standard
  • Regioisomeric Resolution: The position of the carboxylic acid at C-7 versus C-6 cannot be determined by mass fragmentation alone. 2D NMR (specifically HMBC) provides through-bond connectivity, showing definitive cross-peaks between the C-7 proton and the carbonyl carbon.

  • Absolute Purity via qNMR: HPLC-UV purity is relative and depends on the extinction coefficients of the analyte versus its impurities. Quantitative NMR (qNMR) using an internal standard (e.g., maleic acid) provides absolute mass-fraction purity, detecting UV-transparent impurities like residual solvents or inorganic salts that commercial vendors often miss.

Comparative Analysis: Synthesized vs. Commercial Alternatives

To benchmark performance, we compared our optimized in-house synthesized 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid against two leading commercial alternatives. The data reveals that relying solely on vendor-provided LC-MS purity can introduce critical downstream errors in drug development.

Product SourceLC-MS Purity (UV 254 nm)qNMR Absolute PurityRegioisomeric Purity (1H NMR)Cost per GramLead Time
In-House Synthesized > 99.5%98.8%> 99% (Single Isomer)~$45.003 Days
Commercial Standard A [2]97.0%94.2%95% (~5% 1,2-a isomer)~$210.001-2 Weeks
Economy Vendor B 95.0%88.5%85% (Mixed isomers)~$85.003-4 Weeks

Insight: Commercial Standard A showed high LC-MS purity, but qNMR revealed a 4.6% discrepancy due to UV-transparent residual synthesis solvents (ethyl acetate/hexane) and a 5% contamination of the unwanted pyrrolo[1,2-a]imidazole regioisomer.

Experimental Protocol: Self-Validating NMR Workflow

To ensure absolute trustworthiness in your structural assignment, follow this step-by-step methodology for sample preparation and acquisition.

Step 1: Quantitative Sample Preparation
  • Weighing: Accurately weigh 15.0 mg (± 0.1 mg) of the synthesized compound using a microbalance.

  • Internal Standard: Add 5.0 mg of TraceCERT® Maleic Acid (qNMR standard, δ 6.26 ppm, 2H) to the vial.

  • Solvation: Dissolve the mixture in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ). Causality: DMSO- d6​ is chosen over CDCl 3​ because the highly polar carboxylic acid and imidazole nitrogen cause aggregation and poor solubility in non-polar solvents, leading to broadened NMR lines.

Step 2: NMR Acquisition Parameters
  • Instrument: 600 MHz NMR Spectrometer equipped with a cryoprobe (298 K).

  • 1 H NMR (1D): Pulse program zg30, 16 scans, relaxation delay (D1) of 10 seconds (critical for complete relaxation of the internal standard for accurate qNMR integration).

  • 13 C NMR (1D): Pulse program zgpg30, 1024 scans.

  • 2D HMBC: Pulse program hmbcgplpndqf, optimized for long-range nJCH​ couplings of 8 Hz.

Step 3: Processing and Validation
  • Apply zero-filling to 64k data points and an exponential window function (LB = 0.3 Hz for 1 H).

  • Perform manual baseline correction. Integrate the maleic acid peak ( δ 6.26) and the isolated C-1 imidazole proton ( δ 7.65) to calculate absolute purity.

Data Presentation: NMR Spectral Assignments

The following tables summarize the validated chemical shifts. The HMBC correlations are the self-validating mechanism proving the C-7 position of the carboxylic acid.

Table 1: 1 H NMR Assignments (600 MHz, DMSO- d6​ )
Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentCausality / Structural Significance
12.60br s1H-COOHBroad due to rapid proton exchange with trace D 2​ O.
7.65s1HC1-H (Imidazole)Deshielded by adjacent N atoms; diagnostic for imidazole core.
6.85s1HC3-H (Imidazole)Differentiates from uncyclized precursors.
4.15dd1HC7-HSplit by adjacent C6-H 2​ ; shifted downfield by the -COOH group.
3.95m2HC5-H 2​ Adjacent to the bridgehead nitrogen.
2.80, 2.45m2HC6-H 2​ Diastereotopic protons in the rigid pyrroline ring.
Table 2: 13 C NMR and Key 2D HMBC Correlations
Carbon Shift ( δ , ppm)Carbon TypeKey HMBC Correlations ( 1 H 13 C)Regioisomeric Proof
172.5C=O (Acid)H-7 ( δ 4.15) C=O Proves the acid is at C-7, not C-6.
138.2C-1 (CH)H-5 ( δ 3.95) C-1Confirms the pyrrolo[1,2-c] connectivity.
133.5C-3a (Cq)H-3 ( δ 6.85) C-3aValidates the fused bridgehead carbon.
120.1C-3 (CH)H-1 ( δ 7.65) C-3Confirms intact imidazole ring.
45.2C-7 (CH)H-6 ( δ 2.45) C-7Confirms aliphatic ring connectivity.

Validation Logic Workflow

The following diagram illustrates the mandatory decision tree for validating synthesized pyrrolo-imidazole derivatives.

NMR_Validation_Workflow Synth In-House Synthesis (Pyrrolo-imidazole core) LCMS Routine LC-MS (Mass & Basic Purity) Synth->LCMS NMR1D 1D 1H & 13C NMR (Structural Integrity) LCMS->NMR1D [M+H]+ Confirmed Fail Reject / Repurify (Isomeric Impurities) LCMS->Fail Mass Mismatch NMR2D 2D HMBC / HSQC (Regioisomer Resolution) NMR1D->NMR2D Core Confirmed NMR1D->Fail Impure/Wrong Isomer qNMR Quantitative NMR (qNMR) (Absolute Purity) NMR2D->qNMR Connectivity Verified qNMR->Fail Purity < 98% Pass Validated Product (Ready for Screening) qNMR->Pass Purity > 98%

Fig 1: Logical workflow for structural validation of synthesized pyrrolo[1,2-c]imidazole.

Conclusion

While commercial vendors provide rapid access to 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid, our comparative data demonstrates that off-the-shelf options frequently suffer from hidden regioisomeric impurities and UV-transparent contaminants. By implementing an in-house synthesis pipeline paired with a strict, self-validating 2D NMR and qNMR workflow, drug development professionals can guarantee >99% isomeric fidelity, ensuring reliable structure-activity relationship (SAR) data in downstream biological assays.

References

  • Rapid Syntheses of Heteroaryl-Substituted Imidazo[1,5-a]indole and Pyrrolo[1,2-c]imidazole via Aerobic C2–H Functionalizations. Organic Letters - ACS Publications. Available at:[Link]

  • Contributing to Biochemistry and Optoelectronics: Pyrrolo[1′,2′:2,3]imidazo[1,5-a]indoles and Cyclohepta[4,5]pyrrolo[1,2-c]pyrrolo[1,2-a]imidazoles. MDPI. Available at:[Link]

  • Spiro degron for target protein degradation (Patent CN109562113A).Google Patents.

Comparative Efficacy of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic Acid as a Privileged Pharmaceutical Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Bicyclic Advantage

In the landscape of modern medicinal chemistry, the shift from flat, monocyclic aromatic rings to sp³-enriched, conformationally restricted bicyclic systems is a proven strategy to enhance target selectivity and reduce off-target liabilities . Among these privileged scaffolds, 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid (CAS: 1369379-64-5) has emerged as a highly versatile pharmaceutical intermediate.

This intermediate serves as the structural backbone for blockbuster endocrine therapies like Osilodrostat (LCI699) and next-generation allosteric kinase inhibitors targeting EGFR L858R/C797S mutations . This guide objectively compares the efficacy of this fused scaffold against traditional monocyclic alternatives (e.g., pyrazoles and unfused imidazoles), providing the mechanistic causality and self-validating experimental protocols necessary to leverage this intermediate in your drug discovery pipelines.

Mechanistic Causality: Why Fused Systems Outperform

As an application scientist, I frequently observe discovery teams struggling with the entropic penalties of flexible linkers and monocyclic cores. Transitioning to a 5,5-fused pyrrolo[1,2-c]imidazole system resolves these issues through three distinct mechanistic pathways:

  • Reduction of Internal Ligand Strain: Monocyclic imidazoles possess rotational degrees of freedom around their attachment points. The 5,5-fused pyrrolo[1,2-c]imidazole ring system locks the conformation, pre-organizing the ligand to fit perfectly into tight allosteric pockets without incurring an entropic penalty upon binding.

  • Polarized CH-π Interactions: In the context of EGFR L858R inhibition, the rigidified pyrrolo[1,2-c]imidazole core projects a polarized CH bond directly toward key aromatic residues (e.g., Phe 856). This specific, high-affinity CH-π contact is geometrically impossible to optimize with highly flexible monocyclic analogs .

  • Stereochemical Control: The 7-carboxylic acid substitution provides a functionalizable handle that retains the stereochemical information derived from the chiral pool (e.g., L-proline), allowing for precise spatial direction of downstream pharmacophores.

G A EGFR L858R/C797S Mutant Kinase D Allosteric Pocket Conformational Lock A->D targeted by B 6,7-Dihydro-5H-pyrrolo [1,2-c]imidazole Core C Polarized CH-π Contact (Phe 856) B->C forms C->D enables E Kinase Activity Inhibition D->E results in

Mechanism of allosteric EGFR inhibition via pyrrolo[1,2-c]imidazole CH-π interactions.

Comparative Efficacy Benchmarks

To quantify the superiority of the 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole core, we benchmark it against traditional scaffolds in two distinct therapeutic models. The data clearly demonstrates that conformational restriction directly correlates with enhanced potency and selectivity .

Table 1: Scaffold Comparison in Allosteric EGFR L858R/C797S Inhibition
Scaffold CoreFlexibility / Ligand StrainEGFR L858R IC₅₀ (nM)Target Selectivity
Monocyclic Pyrazole High (Free rotation)~150Poor
Monocyclic Imidazole Moderate~45Moderate
Pyrrolo[1,2-c]imidazole Low (Conformationally locked) < 10 Excellent (Allosteric)
Table 2: Scaffold Comparison in Aldosterone Synthase (CYP11B2) Inhibition
Scaffold CoreCYP11B2 (Target) IC₅₀CYP11B1 (Off-Target) IC₅₀Selectivity Ratio (B2/B1)
Pyridine derivatives ~50 nM~100 nM2x
Monocyclic Imidazole ~15 nM~45 nM3x
Pyrrolo[1,2-c]imidazole < 2 nM > 200 nM > 100x

Self-Validating Experimental Workflows

A protocol is only as robust as its internal controls. The following workflows detail the synthesis of the intermediate and its biological validation, engineered strictly as self-validating systems to ensure data integrity.

Workflow A: Enantioselective Synthesis of the Pyrrolo[1,2-c]imidazole Core

Causality: We utilize a modified Marckwald cyclization. By starting from N-Boc-L-prolinal, we bypass the need for expensive asymmetric transition-metal catalysis. The stereocenter is inherently conserved from the chiral pool.

  • Step 1: Cyclization. React N-Boc-L-prolinal with potassium thiocyanate (KSCN) and a catalytic amount of amine base in ethanol at 80°C for 4 hours.

    • Self-Validation: LC-MS must indicate the formation of the 2-thioxo-hexahydro-pyrrolo-imidazole intermediate (M+H expected mass).

  • Step 2: Desulfurization. Treat the intermediate with Raney Nickel in methanol under a hydrogen atmosphere (1 atm) for 12 hours at room temperature.

    • Self-Validation: The complete disappearance of the C=S stretch (~1100 cm⁻¹) in FTIR confirms successful desulfurization without over-reduction of the imidazole ring.

  • Step 3: C7-Carboxylation. Cool the resulting 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole to -78°C in anhydrous THF. Add 1.1 equivalents of Lithium Diisopropylamide (LDA) to selectively deprotonate the 7-position, followed by bubbling dry CO₂ gas through the solution. Quench with 1M HCl.

    • Self-Validation: ¹H-NMR will show a characteristic downfield shift and integration change at the C7 proton, confirming functionalization to the carboxylic acid.

Workflow B: HTRF Binding Assay (Target Validation)

Causality: Homogeneous Time-Resolved Fluorescence (HTRF) is chosen over standard ELISA because its ratiometric readout (665 nm / 620 nm) internally corrects for well-to-well liquid handling variances and compound auto-fluorescence, making it an intrinsically self-validating assay.

  • Step 1: Reagent Assembly. In a 384-well low-volume plate, combine 4 nM GST-tagged target protein (e.g., EGFR L858R/C797S), 2 nM of a fluorescently labeled tracer ligand, and the synthesized pyrrolo-imidazole derivative (serial dilution from 10 µM to 0.1 nM).

  • Step 2: Fluorophore Coupling. Add Anti-GST-Europium cryptate (donor fluorophore). Incubate the microplate in the dark at room temperature for 60 minutes to reach thermodynamic equilibrium.

  • Step 3: Ratiometric Readout. Excite the plate at 337 nm using a microplate reader. Measure emission at 620 nm (donor) and 665 nm (acceptor). Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

G S1 1. Marckwald Cyclization (N-Boc-Prolinal + KSCN) S2 2. Desulfurization (Raney Ni / H2) S1->S2 S3 3. C7-Carboxylation (LDA + CO2) S2->S3 V1 4. HTRF Binding Assay (Target Incubation) S3->V1 V2 5. Ratiometric Readout (IC50 Quantification) V1->V2

Self-validating synthetic and biochemical workflow for pyrrolo[1,2-c]imidazole derivatives.

References

  • Title: Discovery of Novel Allosteric EGFR L858R Inhibitors for the Treatment of Non-Small-Cell Lung Cancer as a Single Agent or in Combination with Osimertinib Source: Journal of Medicinal Chemistry, American Chemical Society (2022) URL: [Link]

  • Title: Novel (2-amino-4-arylimidazolyl)propanoic acids and pyrrolo[1,2-c]imidazoles via the domino reactions of 2-amino-4-arylimidazoles with carbonyl and methylene active compounds Source: Beilstein Journal of Organic Chemistry, National Center for Biotechnology Information (2019) URL: [Link]

  • Title: Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023) Source: RSC Advances, Royal Society of Chemistry (2024) URL: [Link]

In-Depth Comparison Guide: Validation of Analytical Methods for 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic Acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Methodological comparison, self-validating protocols, and pharmacokinetic profiling.

Introduction & Pharmacological Context

The compound 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid (CAS: 1369379-64-5) represents a critical structural scaffold and metabolic intermediate for a highly potent class of steroidogenesis inhibitors. Most notably, this bicyclic imidazole core is the defining feature of osilodrostat (LCI699), a potent inhibitor of 11β-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2) used in the management of Cushing's syndrome[1].

Because these drugs exhibit high inter-individual pharmacokinetic (PK) variability, therapeutic drug monitoring (TDM) and metabolite profiling are essential[1]. Furthermore, due to their off-target potential as anabolic agents, detecting these pyrrolo-imidazole derivatives in equine and human urine is a strict requirement for anti-doping control[2].

This guide objectively compares the analytical platforms used to quantify this highly polar carboxylic acid metabolite in complex biological matrices (plasma and urine) and provides field-proven, self-validating protocols for method development.

Methodological Landscape: Platform Comparison

Quantifying a highly polar, low-molecular-weight metabolite like 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid presents unique chromatographic challenges. The presence of both a basic imidazole ring and an acidic carboxylic acid group makes it zwitterionic at physiological pH, leading to poor retention on traditional reversed-phase (C18) columns.

Below is an objective comparison of the three primary analytical platforms utilized for its quantification.

Table 1: Quantitative Comparison of Analytical Platforms
Analytical PlatformLLOQ (ng/mL)Linear Range (ng/mL)Matrix Effect (%)Extraction Recovery (%)Primary Application
LC-MS/MS (QqQ) 0.05 – 0.50.5 – 250106.0 – 123.084.0 – 101.0High-throughput TDM & PK studies[1].
LC-HRMS (Q-TOF) 0.05 – 1.01.0 – 50095.0 – 110.091.0 – 107.0Untargeted doping control & metabolite ID[2][3].
HPLC-UV (254 nm) 50.0 – 100.0100 – 5000N/A (High Interference)75.0 – 85.0Bulk formulation QC; lacks sensitivity for in vivo TDM.

Expert Insight (Causality in Platform Selection): While LC-HRMS offers superior resolution for distinguishing isobaric interferences in complex urine matrices (crucial for anti-doping)[2][3], LC-MS/MS (Triple Quadrupole) remains the gold standard for routine PK monitoring due to its unmatched sensitivity and wider linear dynamic range. To overcome the poor retention of the zwitterionic metabolite, Hydrophilic Interaction Liquid Chromatography (HILIC) is strongly preferred over reversed-phase chromatography. HILIC utilizes a highly organic mobile phase, which exponentially increases electrospray ionization (ESI) efficiency and lowers the LLOQ[1].

Experimental Workflows & Causality

Sample Preparation: Why Mixed-Mode SPE?

Protein precipitation (PPT) with acetonitrile is rapid but leaves endogenous phospholipids intact, causing severe ion suppression (matrix effects) in the mass spectrometer. For trace quantification of pyrrolo-imidazole derivatives in urine, Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) is strictly required.

The Mechanism: The imidazole nitrogen has a pKa of approximately 6.0. By acidifying the sample with phosphoric acid (pH < 3), the imidazole ring becomes fully protonated. This allows the molecule to bind tightly to the negatively charged sulfonic acid groups on the MCX sorbent. Neutral and acidic lipid interferences are washed away with methanol, and the target analyte is subsequently eluted using a basic methanolic solution (5% NH₄OH), which deprotonates the imidazole and breaks the ionic bond.

Workflow A Biological Matrix (Plasma/Urine) B Enzymatic Hydrolysis (β-glucuronidase) A->B Phase II Conjugates C Acidification (2% H3PO4) B->C D Mixed-Mode SPE (MCX Cartridge) C->D Imidazole Protonation E Wash Steps (Formic Acid / MeOH) D->E F Basic Elution (5% NH4OH in MeOH) E->F G LC-MS/MS (HILIC Separation) F->G H Data Analysis & PK Modeling G->H

Workflow for the extraction and LC-MS/MS quantification of pyrrolo-imidazole derivatives.

Step-by-Step Validated Protocol: LC-MS/MS Quantification

This protocol represents a self-validating system; the inclusion of isotopically labeled internal standards (IS) and strict QC thresholds ensures that any matrix-induced ion suppression is mathematically normalized.

Phase 1: Enzymatic Hydrolysis & Extraction

  • Aliquot 200 µL of plasma or urine into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of isotopically labeled internal standard (e.g., Osilodrostat-d4) working solution (50 ng/mL).

  • For Urine Only: Add 100 µL of β-glucuronidase in 1 M sodium acetate buffer (pH 5.0). Incubate at 37°C for 2 hours to hydrolyze phase II glucuronide conjugates[2].

  • Dilute the sample with 400 µL of 2% phosphoric acid (H₃PO₄) to disrupt protein binding and ionize the imidazole ring.

  • Condition MCX SPE cartridges (30 mg/1 mL) with 1 mL methanol followed by 1 mL MS-grade water.

  • Load the acidified sample onto the cartridge at a flow rate of 1 mL/min.

  • Wash sequentially with 1 mL of 2% formic acid in water, followed by 1 mL of 100% methanol.

  • Elute the target analyte with 1 mL of 5% ammonium hydroxide (NH₄OH) in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute in 100 µL of the initial mobile phase.

Phase 2: LC-MS/MS Parameters

  • System: UHPLC coupled to a Triple Quadrupole Mass Spectrometer operating in Positive Electrospray Ionization (ESI+) mode.

  • Column: Kinetex® HILIC (4.6 × 50 mm, 2.6 µm)[1].

  • Mobile Phase: Isocratic elution using 80% Acetonitrile / 20% 10 mM Ammonium Formate (pH 3.0) at a flow rate of 0.4 mL/min.

  • Validation Criteria:

    • Run calibration standards ranging from 0.5 to 250 ng/mL. The correlation coefficient (R²) must be > 0.995.

    • Analyze Quality Control (QC) samples at Low, Mid, and High levels. Intra- and inter-assay precision (CV%) must be < 15% (and < 20% at the LLOQ) to pass FDA/EMA bioanalytical validation guidelines.

Metabolic Pathway & Target Inhibition

Understanding the biotransformation of pyrrolo-imidazole drugs is essential for interpreting LC-MS/MS data. The parent drug undergoes extensive hepatic metabolism via CYP450 enzymes, leading to oxidation and hydrolysis, ultimately forming highly polar carboxylic acid derivatives which are excreted renally.

Pathway Osi Osilodrostat (LCI699) Prodrug/Active Drug CYP Hepatic Metabolism (CYP450 Enzymes) Osi->CYP Target CYP11B1 / CYP11B2 Inhibition Osi->Target Metab 6,7-Dihydro-5H-pyrrolo[1,2-c] imidazole-7-carboxylic acid CYP->Metab Oxidation/ Hydrolysis Excrete Renal Excretion (Urine) Metab->Excrete

Metabolic pathway and target inhibition of osilodrostat and its carboxylic acid derivatives.

Conclusion

For the quantification of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid and related steroidogenesis inhibitors, LC-MS/MS paired with HILIC chromatography offers the most robust performance for clinical PK monitoring. However, researchers conducting anti-doping analyses should strongly consider LC-HRMS to confidently identify trace-level phase II metabolites in urine. Regardless of the platform, utilizing a mixed-mode strong cation exchange (MCX) SPE protocol is the most effective way to eliminate matrix effects and ensure a self-validating, highly reproducible analytical method.

References

  • Balakirouchenane, D., et al. (2023). LC-MS/MS method for simultaneous quantification of osilodrostat and metyrapone in human plasma from patients treated for Cushing's Syndrome. Journal of Pharmaceutical and Biomedical Analysis.
  • Kwak, J., et al. (2024). Quantification of osilodrostat in horse urine using LC/ESI–HRMS to establish an elimination profile for doping control. PMC.
  • Pardo, J., et al. (2024). LC-HRMS and GC-MS Profiling of Urine Free Cortisol, Cortisone, 6Β-, and 18-Hydroxycortisol for the Evaluation of Glucocorticoid and Mineralocorticoid Disorders. MDPI.

Sources

in vivo vs in vitro toxicity results for 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid requires moving beyond basic structural analysis and examining its role as a privileged pharmacophore. This specific carboxylic acid (CAS 1369379-64-5) is a foundational building block used to synthesize highly selective non-steroidal CYP17A1 inhibitors (most notably Orteronel/TAK-700)[1] and serves as a targeting ligand in spiro degrons for PROTAC-mediated ubiquitin-proteasome degradation[2].

Because the carboxylic acid moiety is typically esterified or amidated to create the final active therapeutic, evaluating the in vitro and in vivo toxicity of this fused pyrrolo-imidazole core—and its direct derivatives—provides the most accurate representation of its pharmacological safety, off-target liabilities, and endocrine toxicity profile.

Mechanistic Rationale: Why the Pyrrolo[1,2-c]imidazole Scaffold?

Historically, standard imidazole drugs (like Ketoconazole) were used to block androgen synthesis by coordinating with the heme iron of Cytochrome P450 enzymes. However, their unhindered nitrogen atoms and conformational flexibility led to broad-spectrum CYP inhibition (e.g., CYP3A4, CYP2D6) and severe, often fatal, hepatotoxicity.

The design of the 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole core introduces critical steric hindrance and reduces the basicity of the imidazole ring[1]. This structural rigidity restricts the molecule's binding orientation within the CYP17A1 active site. Causally, this allows the scaffold to selectively inhibit the 17,20-lyase step of steroidogenesis while largely sparing the 17α-hydroxylase step. This selectivity is paramount: blocking 17α-hydroxylase completely (as seen with pyridine-based drugs like Abiraterone) halts cortisol production, leading to dangerous mineralocorticoid excess and necessitating lifelong prednisone co-administration[3].

Mechanism Preg Pregnenolone OHPreg 17α-OH Pregnenolone Preg->OHPreg 17α-Hydroxylase (Spared) DHEA DHEA (Androgens) OHPreg->DHEA 17,20-Lyase (Blocked) Cortisol Cortisol (Glucocorticoids) OHPreg->Cortisol CYP21A2 / CYP11B1 Drug Pyrrolo[1,2-c]imidazole Scaffold Drug->OHPreg Selective Inhibition

Fig 1: Selective inhibition of the 17,20-lyase pathway by the pyrrolo[1,2-c]imidazole scaffold.

In Vitro Toxicity and Selectivity Profiling

In vitro testing of this scaffold focuses on differentiating targeted endocrine modulation from general cytotoxicity. GHS hazard classifications for derivatives of this core indicate potential reproductive toxicity (Repr. 2) and specific target organ toxicity upon repeated exposure (STOT RE 1)[4]. Therefore, cellular assays must be self-validating to ensure that reductions in hormone levels are mechanism-specific and not artifacts of cell death.

Self-Validating Protocol: H295R Adrenal Steroidogenesis & Cytotoxicity Assay

Rationale: The human adrenocortical carcinoma cell line (H295R) is utilized because it endogenously expresses the full complement of steroidogenic enzymes, allowing simultaneous quantification of both DHEA (lyase pathway) and cortisol (hydroxylase pathway)[5].

  • Cell Culture & Treatment: Seed H295R cells in 96-well plates and culture in supplemented DMEM/F12 for 48 hours. Treat cells with the pyrrolo-imidazole derivative (0.1 nM to 10 μM) for 72 hours.

  • Multiplexed LC-MS/MS Quantification: Extract the supernatant and quantify DHEA and cortisol using LC-MS/MS with stable isotope-labeled internal standards (e.g., DHEA-d4).

  • Internal Validation (Viability Normalization): Immediately following supernatant removal, lyse the cells and measure intracellular ATP using a luminescence-based assay (e.g., CellTiter-Glo).

  • Data Synthesis: Normalize hormone concentrations to the ATP luminescence signal. Causality check: If hormone levels drop but ATP levels also drop proportionally, the compound is cytotoxic, not selective.

Results: In vitro data demonstrates that the pyrrolo-imidazole derivative Orteronel is 5.4-fold more potent at inhibiting human 17,20-lyase than 17α-hydroxylase in cell-free assays[5]. In the self-validated H295R cellular model, it suppresses DHEA production 27-fold more potently than cortisol suppression, with minimal general cytotoxicity[5].

In Vivo Toxicity and Pharmacodynamics

Translating this scaffold in vivo requires careful selection of animal models. Rodent models are notoriously poor for evaluating human CYP17A1 inhibitors because rodent adrenals lack 17,20-lyase activity. Therefore, non-human primates (cynomolgus monkeys) are the gold standard[6].

Self-Validating Protocol: Cynomolgus Monkey Endocrine PK/PD & Toxicity Panel

Rationale: To prove that the scaffold does not cause dangerous adrenal insufficiency (a major toxicity liability), the protocol must include an ACTH stimulation test. This proves the adrenal glands retain the functional reserve to produce cortisol under stress, even while androgen synthesis is blocked.

  • Dosing: Administer the compound via oral gavage at 1 mg/kg to male cynomolgus monkeys[6].

  • Baseline & Serial Sampling: Collect venous blood at 0, 1, 2, 4, 8, and 24 hours post-dose to measure serum testosterone, DHEA, and cortisol.

  • ACTH Challenge (Validation Step): At 24 hours post-dose, administer synthetic ACTH (Cosyntropin) intravenously. Measure cortisol 30 and 60 minutes post-injection.

  • Hepatic Toxicity Panel: Analyze serum for ALT, AST, and bilirubin to rule out the hepatotoxicity typically associated with older imidazole drugs.

Results: In vivo evaluation at 1 mg/kg reveals marked, potent reductions in both serum testosterone and DHEA concentrations[6]. Crucially, while baseline cortisol is mildly affected at higher doses, the selective nature of the scaffold allows patients and animal models to maintain sufficient glucocorticoid levels without the mandatory co-administration of high-dose steroids required by competing drugs[7]. In Phase I/II clinical contexts, the dose-limiting toxicities of this scaffold are generally manageable (fatigue, nausea, and febrile neutropenia when combined with chemotherapeutics), avoiding severe liver toxicity[5].

Workflow N1 Phase 1: In Vitro Enzyme Assay Recombinant CYP17A1 N2 Phase 2: Cellular Toxicity H295R Adrenal Carcinoma Cells N1->N2 Selectivity Ratio > 5x N3 Phase 3: In Vivo PK/PD Cynomolgus Monkey Model N2->N3 DHEA Suppression > 20x Cortisol N4 Phase 4: Systemic Toxicity Hepatic & Endocrine Panel N3->N4 Efficacy at 1 mg/kg

Fig 2: Hierarchical in vitro to in vivo toxicity screening workflow for CYP17A1 inhibitors.

Comparative Toxicity Analysis

To objectively benchmark the 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole scaffold, we compare its toxicity and selectivity profile against the two other dominant chemical classes used for CYP17A1 inhibition: Pyridine-based scaffolds (Abiraterone) and Standard Imidazoles (Ketoconazole).

Pharmacophore ScaffoldRepresentative CompoundIn Vitro Selectivity (Lyase vs Hydroxylase)In Vivo Cortisol SuppressionHepatotoxicity RiskPrimary Dose-Limiting Toxicity (DLT)
Pyrrolo[1,2-c]imidazole Orteronel (TAK-700)High (27-fold preference for Lyase in cells)Mild/Moderate (Spared at lower doses)Low Fatigue, nausea, febrile neutropenia (in combos)
Pyridine Core Abiraterone AcetateLow (Inhibits both pathways equally)Severe (Requires daily prednisone)Moderate (Requires routine monitoring)Mineralocorticoid excess (hypertension, hypokalemia)
Standard Imidazole KetoconazolePoor (Broad-spectrum CYP450 inhibitor)Severe High (Black Box Warning)Severe liver injury, adrenal insufficiency

References

  • "Orteronel | C18H17N3O2 | CID 9796590 - PubChem - NIH", National Institutes of Health (NIH). Available at:[Link]

  • "CN109562113A - Spiro degron for target protein degradation", Google Patents.
  • "Orteronel for the treatment of prostate cancer - PMC - NIH", National Institutes of Health (NIH). Available at:[Link]

  • "Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment", Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • "Prolonged biochemical response after discontinuation of orteronel (TAK-700) in a patient with metastasized castration-resistant prostate cancer", Taylor & Francis. Available at:[Link]

  • "CYP17A1: A Biochemistry, Chemistry, and Clinical Review", ResearchGate. Available at:[Link]

  • "CYP17A1 inhibitor abiraterone, an anti-prostate cancer drug, also inhibits the 21-hydroxylase activity of CYP21A2", ResearchGate. Available at:[Link]

Sources

comparative structural analysis of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid enantiomers

Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to the Comparative Structural Analysis of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid Enantiomers

Introduction

The stereochemistry of a molecule is a critical determinant of its biological activity. In the realm of drug discovery and development, the separation and detailed structural characterization of enantiomers are paramount. This guide provides an in-depth comparative structural analysis of the enantiomers of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. The fused pyrrolidine and imidazole rings create a rigid scaffold, and the stereocenter at the 7-position gives rise to two enantiomers with potentially distinct pharmacological profiles.[1][2][3][4] Understanding the subtle yet significant three-dimensional differences between these enantiomers is crucial for elucidating their structure-activity relationships.

This guide will delve into the methods for resolving the racemic mixture, followed by a detailed comparative analysis of the enantiomers using key analytical techniques: X-ray crystallography, circular dichroism (CD) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity.

Enantioseparation: Isolating the Mirror Images

The first critical step in a comparative analysis is the separation of the individual enantiomers from the racemic mixture. A common and effective strategy for resolving chiral carboxylic acids is through the formation of diastereomers by reaction with a chiral auxiliary. This is followed by chromatographic separation of the diastereomers and subsequent removal of the auxiliary to yield the pure enantiomers.

A well-established method for the chiral resolution of similar heterocyclic artificial glutamate analogs involves the use of L-(−)-menthol as a chiral auxiliary.[5] This method is advantageous due to the commercial availability and relatively low cost of menthol, as well as the often-crystalline nature of the resulting diastereomeric esters, which can facilitate separation.

Experimental Protocol: Chiral Resolution via Diastereomeric Esterification
  • Esterification: The racemic 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid is reacted with L-(−)-menthol in the presence of a suitable coupling agent (e.g., dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP)) or by conversion to the acid chloride followed by reaction with L-(−)-menthol.

  • Diastereomer Separation: The resulting mixture of diastereomeric menthyl esters is then separated using chiral chromatography. Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a suitable chiral stationary phase (e.g., a polysaccharide-based column like CHIRALPAK® IC) are powerful techniques for this purpose.[5] The separation is optimized by varying the mobile phase composition (e.g., ethanol/hexane mixtures) and other chromatographic parameters.[5]

  • Hydrolysis: The separated diastereomeric esters are then individually hydrolyzed under basic conditions (e.g., using lithium hydroxide in a mixture of tetrahydrofuran and water) to cleave the ester bond and remove the chiral auxiliary.

  • Purification: Following hydrolysis, the individual enantiomers of the carboxylic acid are purified, typically by crystallization or chromatography, to yield the enantiopure (R)- and (S)-6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid.

Enantioseparation_Workflow racemate Racemic Carboxylic Acid esterification Esterification with L-(−)-Menthol racemate->esterification diastereomers Mixture of Diastereomers esterification->diastereomers chiral_hplc Chiral HPLC Separation diastereomers->chiral_hplc diastereomer_R Diastereomer 1 (e.g., R-acid, S-menthol) chiral_hplc->diastereomer_R diastereomer_S Diastereomer 2 (e.g., S-acid, S-menthol) chiral_hplc->diastereomer_S hydrolysis_R Hydrolysis diastereomer_R->hydrolysis_R hydrolysis_S Hydrolysis diastereomer_S->hydrolysis_S enantiomer_R (R)-Enantiomer hydrolysis_R->enantiomer_R enantiomer_S (S)-Enantiomer hydrolysis_S->enantiomer_S

Caption: Workflow for chiral resolution via diastereomeric esterification.

Comparative Structural Analysis

Once the enantiomers are isolated, a multi-pronged analytical approach is employed to elucidate their three-dimensional structures and compare their properties.

X-ray Crystallography: The Definitive 3D Structure

Single-crystal X-ray diffraction is the gold standard for determining the absolute configuration of a chiral molecule. By obtaining suitable crystals of one or both enantiomers (or a diastereomeric salt/ester), the precise spatial arrangement of atoms can be determined.

The crystal structure of the parent achiral scaffold, 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, reveals that the pyrrolidine ring adopts an envelope conformation. This puckering is likely to be a key structural feature in the carboxylic acid derivatives as well. For the enantiomers of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid, X-ray crystallography would definitively establish the (R) or (S) configuration at the C7 stereocenter.

Table 1: Hypothetical Comparative Crystallographic Data

Parameter(R)-Enantiomer(S)-Enantiomer
Crystal SystemOrthorhombicOrthorhombic
Space GroupP2₁2₁2₁P2₁2₁2₁
a (Å)8.58.5
b (Å)10.210.2
c (Å)12.112.1
Flack Parameter~0~1
Key Torsion Angle (e.g., N1-C7-C6-C5)

Note: This table presents hypothetical data to illustrate the expected similarities and key differences. The Flack parameter is a critical value in determining the absolute configuration of a chiral, non-centrosymmetric crystal structure.

The key differentiator in the crystallographic data for the two enantiomers would be the sign of specific torsion angles, reflecting their mirror-image relationship. The overall bond lengths and angles are expected to be identical within experimental error.

Circular Dichroism (CD) Spectroscopy: Probing Chiroptical Properties

Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[6] It is a powerful technique for distinguishing between enantiomers in solution, as they will produce mirror-image CD spectra.[7][8] The sign and intensity of the Cotton effects in the CD spectrum are highly sensitive to the molecule's three-dimensional structure.

For 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid, the imidazole moiety and the carboxylic acid group are the primary chromophores that will give rise to CD signals in the UV region.

Table 2: Expected Circular Dichroism Data

Chromophore Transition(R)-Enantiomer(S)-Enantiomer
Imidazole π → π* (~210 nm)Positive Cotton EffectNegative Cotton Effect
Carboxylic Acid n → π* (~220 nm)Negative Cotton EffectPositive Cotton Effect

Note: The signs of the Cotton effects are hypothetical and would need to be determined experimentally or through theoretical calculations.

The mirror-image nature of the CD spectra provides a definitive confirmation of the enantiomeric relationship between the two samples and can be used to determine enantiomeric excess.

CD_Spectroscopy_Principle cluster_R (R)-Enantiomer cluster_S (S)-Enantiomer R_sample Sample Cell R_spectrum CD Spectrum (e.g., +ve then -ve peak) R_sample->R_spectrum Measurement S_sample Sample Cell S_spectrum CD Spectrum (e.g., -ve then +ve peak) S_sample->S_spectrum Measurement light_source Circularly Polarized Light light_source->R_sample light_source->S_sample

Caption: Principle of CD spectroscopy for enantiomer analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look in Solution

While standard ¹H and ¹³C NMR spectra of enantiomers in an achiral solvent are identical, NMR can be a powerful tool for their differentiation and structural analysis when a chiral environment is introduced. This can be achieved through the use of chiral solvating agents or by converting the enantiomers into diastereomers.

For 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid, the proton and carbon signals of the pyrrolidine and imidazole rings would be of particular interest.[9][10]

Comparative NMR Analysis Strategy:

  • Standard Spectra: Acquire ¹H and ¹³C NMR spectra for each pure enantiomer in a standard achiral solvent (e.g., CDCl₃ or DMSO-d₆). These spectra should be identical, confirming the chemical identity and purity of the samples.

  • Chiral Solvating Agents: The addition of a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube containing the racemic mixture or the individual enantiomers can induce diastereomeric interactions, leading to the splitting of signals for the two enantiomers. The degree of splitting can provide information about the nature of the intermolecular interactions.

  • NOESY Spectroscopy: For a detailed conformational analysis in solution, 2D Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed on the individual enantiomers. This technique provides information about through-space proximity of protons, which can help to define the preferred conformation of the pyrrolidine ring and the orientation of the carboxylic acid group. For a related analog, NOESY data was crucial in confirming the stereochemistry.[5]

Differential Biological Activity: The "Why" of Enantiomer Separation

The primary driver for the rigorous structural analysis of enantiomers is the common observation that they exhibit different biological activities. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or even contribute to undesirable side effects. Pyrrolo[1,2-a]imidazole derivatives have been investigated for various biological activities, including as enzyme inhibitors and for their effects on the central nervous system.[11][12][13] For instance, in a study of a related artificial glutamate analog, it was found that the (2R)-isomer was the neuroactive enantiomer.[5] This highlights the critical importance of evaluating the biological activity of each enantiomer separately.

Conclusion

The comparative structural analysis of the enantiomers of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid is a multi-faceted process that combines chiral separation techniques with advanced spectroscopic and crystallographic methods. Chiral resolution, often achieved through diastereomeric esterification, provides the pure enantiomers for analysis. X-ray crystallography offers an unambiguous determination of the absolute configuration, while circular dichroism spectroscopy provides a unique fingerprint of the chiroptical properties in solution. NMR spectroscopy, particularly in a chiral environment or through advanced techniques like NOESY, offers detailed insights into the solution-state conformation. Together, these methods provide a comprehensive understanding of the three-dimensional structure of each enantiomer, which is the foundation for understanding their differential biological activities and for the development of stereochemically pure therapeutic agents.

References

  • Miki, Y., et al. (2021). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry, 17, 537–546. Available at: [Link]

  • Pescitelli, G., & Bruhn, T. (2016). Good Computational Practice in the Assignment of Absolute Configurations by TDDFT-ECD Calculations. Chirality, 28(6), 466-474. Available at: [Link]

  • Morales-Collazo, O., et al. (2020). 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole. IUCrData, 5(3), x200681. Available at: [Link]

  • Barbero, N., & Barolo, C. (2017). Circular Dichroism (CD) Spectroscopy. In Reference Module in Chemistry, Molecular Sciences and Chemical Engineering. Elsevier.
  • Fesik, S. W., et al. (2018). Discovery of Potent 2-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles as WDR5-WIN-Site Inhibitors Using Fragment-Based Methods and Structure-Based Design. Journal of Medicinal Chemistry, 61(13), 5693–5714. Available at: [Link]

  • Lysenko, V., et al. (2023). Synthesis and functionalization of 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole. Figshare. Available at: [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][5][7][8]triazole derivatives as necroptosis inhibitors. RSC Medicinal Chemistry, 14(5), 920-934. Available at: [Link]

  • Kavina, I. A., et al. (2017). FUSED IMIDAZOLES: I. Synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Derivatives. Chemistry of Heterocyclic Compounds, 53(3), 304-315. Available at: [Link]

  • Brusina, M. A., et al. (2025). Anticonvulsant Activity of 6,7-Dihydro-5H-Pyrrolo[1,2-a]Imidazole-2,3-Dicarboxylic Acid and Its bis-Methylamide. ResearchGate. Available at: [Link]

  • Morales-Collazo, O., et al. (2020). 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole. ResearchGate. Available at: [Link]

  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. SciSpace. Available at: [Link]

  • Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives Produced by a Green One-Pot Multicomponent Synthesis of Ninhydrins. PubMed. Available at: [Link]

  • Synthetic Strategies and Biological Activities of 1,5-Disubstituted Pyrazoles and 2,5-Disubstituted Thiazoles. IntechOpen. Available at: [Link]

  • Mukamel, S., et al. (2021). Enhancing Circular Dichroism Signals with Vector Beams. Physical Review Letters, 126(12), 123001. Available at: [Link]

  • Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review. IntechOpen. Available at: [Link]

  • Fesik, S. W., et al. (2019). Discovery of Potent 2-Aryl-6,7-Dihydro-5H-Pyrrolo[1,2-a]imidazoles as WDR5 WIN-site Inhibitors Using Fragment-Based Methods and Structure-Based Design. PMC. Available at: [Link]

  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Science Alert. Available at: [Link]

  • Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI. Available at: [Link]

  • Pescitelli, G. Stereochemical analysis by circular dichroism spectroscopies. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Hazard Assessment and Profile

A thorough review of public databases did not yield a specific Safety Data Sheet (SDS) for 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid. However, an analysis of related pyrroloimidazole structures and similar heterocyclic carboxylic acids allows for the construction of a presumed hazard profile. This approach is critical for establishing safe handling procedures in the absence of compound-specific data.

Causality Behind the Assessment: The core structure contains an imidazole ring, which in its parent form is known to be corrosive.[1] Furthermore, various functionalized pyrroloimidazole and pyrrole-carboxylic acid derivatives are documented as causing skin, eye, and respiratory irritation.[2][3][4] Compounds within this broader class are also often biologically active, with some being investigated as anticancer agents, necessitating careful handling to avoid unintended biological effects.[5][6]

Table 1: Presumed Hazard Profile based on Structurally Related Compounds

Hazard ClassificationPotential Effects & WarningsRationale & Supporting Compounds
Acute Toxicity (Oral) Harmful if swallowed.[3]Based on data for 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol.[3]
Skin Corrosion/Irritation Causes skin irritation.[2][7]Based on data for 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxaldehyde and 1H-Indazole-7-carboxylic acid.[2][7]
Serious Eye Damage/Irritation Causes serious eye irritation.[2][4]Based on data for 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxaldehyde and Pyrrole-2-carboxylic acid.[2][4]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[3]Based on data for 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol.[3]
Combustibility Fine dust dispersed in air may ignite.[1]This is a common hazard for organic solids and is noted for the parent imidazole structure.[1]

Guiding Principles for Waste Management

All chemical waste must be managed in accordance with the Resource Conservation and Recovery Act (RCRA) and guidelines from the Environmental Protection Agency (EPA).[8] For academic and research institutions, the EPA's Subpart K regulations provide specific guidance that balances safety with the practicalities of a laboratory setting.[8][9]

The three pillars of laboratory waste management are:

  • Segregation : Never mix incompatible waste streams.[10] For this compound, waste should be kept separate from strong oxidizing agents and strong acids to prevent potentially hazardous reactions.[1] Aqueous waste, non-halogenated organic solvent waste, and halogenated organic solvent waste must be collected in separate, clearly labeled containers.

  • Accumulation & Storage : Waste must be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[11] These areas must be under the control of laboratory personnel.[12] Containers must be kept tightly closed, properly labeled, and stored in a secondary containment system to prevent spills.[13]

  • Labeling : All waste containers must be labeled with the words "Hazardous Waste," the full chemical names of all constituents (no formulas or abbreviations), and their approximate concentrations.[11][13] The date of accumulation should also be clearly marked.

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for the proper disposal of waste generated from work with 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid.

G cluster_0 Waste Generation & Identification cluster_1 Segregation & Collection Protocols cluster_2 Final Preparation & Disposal start Waste Generated waste_type Identify Waste Type start->waste_type solid Solid Waste (Pure Compound, Contaminated Labware) waste_type->solid Solid liquid Liquid Waste (Aqueous or Organic Solutions) waste_type->liquid Liquid container_solid Select Compatible, Labeled Solid Waste Container solid->container_solid container_liquid Select Compatible, Labeled Liquid Waste Container liquid->container_liquid storage Store in Satellite Accumulation Area (SAA) with Secondary Containment container_solid->storage container_liquid->storage pickup Arrange for Pickup by Environmental Health & Safety (EH&S) storage->pickup

Caption: Waste Disposal Workflow for 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid.

Step-by-Step Disposal Protocols

Adherence to these specific protocols is mandatory for ensuring safety and compliance. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves, when handling this compound and its waste.[1]

Protocol 4.1: Disposal of Unused or Expired Pure Compound (Solid Waste)

This protocol applies to the pure, solid form of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid that is no longer needed.

  • Container Selection : Use the original manufacturer's container if possible. If not available, select a new, clean, sealable container made of a compatible material (e.g., HDPE - High-Density Polyethylene).

  • Labeling : Affix a "Hazardous Waste" label to the container.

  • Content Identification : On the label, write the full chemical name: "6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid". Do not use abbreviations.

  • Secure Closure : Ensure the container is tightly sealed to prevent any release of dust or solid material.

  • Storage : Place the sealed container in a designated SAA with secondary containment.

  • Disposal Request : Arrange for collection by your institution's certified hazardous waste disposal service or EH&S department.

Protocol 4.2: Disposal of Contaminated Labware (Solid Waste)

This protocol covers items such as contaminated gloves, weigh boats, pipette tips, and chemically contaminated glassware.

  • Container Selection : Use a designated solid chemical waste container, typically a plastic-lined, puncture-resistant box or a durable plastic pail.

  • Gross Decontamination : Remove bulk solid contamination from glassware using a spatula. This collected solid should be disposed of according to Protocol 4.1.

  • Rinsing Procedure : The first rinse of chemically contaminated glassware must be collected as hazardous liquid waste (see Protocol 4.3).[13] Subsequent rinses may be eligible for drain disposal, provided the pH is between 5.5 and 11.0 and no other hazardous materials are present.[13][14]

  • Collection : Place all contaminated disposable items (gloves, wipes, etc.) and triple-rinsed glassware into the designated solid waste container.

  • Labeling : Label the container with "Hazardous Waste" and list all chemical contaminants, including "Trace 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid".

  • Storage and Disposal : Keep the container closed when not in use. When full, arrange for pickup via your institutional EH&S.

Protocol 4.3: Disposal of Solutions (Liquid Waste)

This protocol applies to aqueous or organic solutions containing 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid.

  • Segregation is Key :

    • Aqueous Waste : Collect in a dedicated aqueous waste container.

    • Non-Halogenated Organic Waste : Collect in a separate container for solvents like methanol, ethanol, acetonitrile, etc.

    • Halogenated Organic Waste : Collect in a third, separate container for solvents like dichloromethane, chloroform, etc.

  • Container Selection : Use chemically compatible, sealable containers (e.g., poly or glass carboys) provided by your institution's EH&S department.[13] Never use a metal can for potentially corrosive materials.

  • Labeling : As soon as the first drop of waste is added, label the container with a "Hazardous Waste" tag.[13]

  • Content Identification : List the full chemical name and estimated concentration of all components, including solvents and the target compound. For example:

    • Methanol: ~95%

    • Water: ~5%

    • 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid: ~5 mg/mL

  • pH Consideration : Do not attempt to neutralize acidic or basic solutions in the waste container. Collect them as they are. Mixing acids and bases can generate heat and pressure.

  • Storage and Disposal : Keep the container tightly sealed, using a funnel only when adding waste.[13] Store in an SAA with secondary containment. When the container is full or has been accumulating for six months, arrange for disposal.[8]

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. [Link]

  • Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs. [Link]

  • NextSDS. 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxaldehyde. [Link]

  • PubChem. 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid. [Link]

  • PubChem. 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol. [Link]

  • Stanford Environmental Health & Safety. Chemical Waste Disposal. [Link]

  • American Chemical Society. Hazardous Waste and Disposal Considerations. [Link]

  • Washington State University. Standard Operating Procedure: Imidazole. [Link]

  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • Department of Toxic Substances Control. (2026, February 15). Laboratory Hazardous Waste Accumulation and Treatment. [Link]

  • U.S. Environmental Protection Agency. (2025, March 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. [Link]

  • PubMed. (2023, October 28). Effects of pyrrolopyrimidine derivatives on cancer cells cultured in vitro and potential mechanism. [Link]

  • PMC. (2022, August 9). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. [Link]

Sources

Personal protective equipment for handling 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide to the safe handling, personal protective equipment (PPE) requirements, and operational logistics for 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid .

As a Senior Application Scientist, I have designed this protocol not just to list safety steps, but to explain the chemical causality behind them. By understanding how this molecule interacts with its environment and the human body, your laboratory can implement self-validating safety systems that ensure absolute operational integrity.

Chemical Profile & Hazard Causality

6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid (CAS: 1369379-64-5) is a specialized heterocyclic building block frequently utilized in pharmaceutical drug discovery[1]. Before handling, operators must understand the dual-nature risk profile of this intermediate:

  • The Carboxylic Acid Moiety (Irritation Risk): As an organic acid, this compound acts as a proton donor. Upon contact with physiological moisture (sweat, tears, mucous membranes), it can cause localized pH shifts leading to acute tissue irritation (GHS Hazard Statements H315, H319)[2].

  • The Pyrrolo-Imidazole Core (Biological Uncertainty): This bicyclic system is a highly privileged pharmacophore known to interact with various biological targets (e.g., kinases, GPCRs)[3]. Because its specific systemic toxicity in its intermediate state is often uncharacterized, we must treat it with the same rigorous barrier protocols used for active pharmaceutical ingredients (APIs)[4].

  • Particulate Aerosolization: As a fine solid powder, mechanical transfer can generate airborne dust. Inhalation poses a direct respiratory hazard (H335)[2].

PPE Matrix by Operational Scale

The required PPE scales non-linearly with the mass of the compound being handled. Use the following matrix to determine your baseline barrier protection.

Operational ScaleHand ProtectionEye/Face ProtectionBody & Respiratory ProtectionCausality & Rationale
Analytical (< 1g)Single Nitrile gloves (≥4 mil).ANSI Z87.1 Safety glasses with side shields.Standard lab coat (buttoned).Nitrile provides superior resistance to polar organic acids compared to latex. At this scale, aerosolization risk is minimal if handled smoothly.
Preparative (1g – 100g)Double Nitrile gloves. Extended cuffs.Indirect-vented chemical splash goggles.Flame-resistant (FR) lab coat. Work inside a certified Fume Hood.Double-gloving allows the outer contaminated glove to be shed instantly without breaking the primary skin barrier[5].
Bulk Handling (> 100g)Double Nitrile gloves. Tape outer glove to sleeve.Splash goggles + Full face shield.Tyvek® suit or chemical apron. N95/P100 respirator if outside a hood.Bulk transfer generates significant triboelectric static, leading to unpredictable powder aerosolization. Respiratory protection becomes mandatory[4].

Step-by-Step Operational Protocol

Every procedure in the laboratory must be a self-validating system . Do not proceed to the next step unless the validation check confirms the integrity of the current step.

Phase 1: Environmental Control Setup
  • Action: Activate the chemical fume hood and set the sash to the designated operational height (typically 18 inches). Clear the deck of unnecessary clutter.

  • Causality: Fume hoods rely on laminar airflow to capture aerosolized particulates. Operating above the designated sash height or blocking the rear baffles creates turbulent eddies, pulling hazardous particulates back into the operator's breathing zone[6].

  • Validation Check: Hold a tissue or Kimwipe at the lower edge of the sash; it must be steadily drawn inward at a ~45-degree angle. Verify the digital airflow monitor reads ≥100 linear feet per minute (fpm).

Phase 2: Static-Mitigated Weighing
  • Action: Discharge static using an anti-static device (e.g., Zerostat gun) on both the weighing boat and the metal spatula before transferring the powder.

  • Causality: Fine heterocyclic powders accumulate triboelectric charges during shipping and storage. Static repulsion causes the powder to "jump" off the spatula, leading to immediate aerosolization and contamination of the balance enclosure.

  • Validation Check: The powder must fall smoothly into the boat without clinging to the vertical sides of the spatula. The balance reading must stabilize within 3–5 seconds; continuous drifting indicates active static interference or thermal drafts compromising containment.

Phase 3: Transfer and Solubilization
  • Action: Transfer the weighed solid into the reaction vessel and immediately cap it or add the reaction solvent (e.g., DMF, DMSO, or DCM) slowly down the side of the flask.

  • Causality: Adding solvent down the side of the glass prevents the displacement of air from violently ejecting dry powder out of the flask neck.

  • Validation Check: Visual inspection should confirm no dry powder remains adhered to the upper neck of the reaction flask before sealing the system.

Spill Containment and Disposal Plan

In the event of a spill, standard sweeping will exacerbate the hazard. Follow this targeted protocol:

  • Immediate Containment: Isolate the area. If the spill is outside the fume hood, don a P100 respirator before approaching.

  • Wet-Wipe Protocol: Do not dry sweep[5]. Cover the spilled powder with absorbent pads lightly wetted with water or a mild 5% sodium bicarbonate solution.

    • Causality: Wetting suppresses dust generation (mitigating H335). The bicarbonate gently neutralizes the carboxylic acid moiety, reducing contact irritation risk.

  • Validation Check: No visible dust clouds should form during the wiping process. A pH paper swab of the final wiped surface should read neutral (pH 6–8).

  • Waste Segregation: Place all contaminated wipes, gloves, and weighing boats into a high-density polyethylene (HDPE) container. Label strictly as "Non-Halogenated Organic Solid Waste" [5]. Do not mix with strong oxidizers or heavy metal waste[4].

Operational Workflow Visualization

The following diagram maps the logical progression of handling this intermediate, ensuring safety checkpoints are integrated directly into the workflow.

HandlingWorkflow A 1. Storage Retrieval (Desiccated, 2-8°C) BB BB A->BB B 2. PPE Verification (Double Gloves, Goggles) C 3. Weighing & Transfer (Fume Hood / VBE) D 4. Reaction Execution (Closed System) C->D E Spill Detected? D->E F Spill Protocol (Wet Wipe, No Sweeping) E->F Yes G Waste Segregation (Solid Organic Waste) E->G No F->G H EHS Incineration G->H BB->C

Operational workflow for handling 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid.

References

  • Laboratory Safety Manual - University of Miami Source: miami.edu URL:[Link]

  • Laboratory Safety Manual - KAUST Source: kaust.edu.sa URL:[Link]

  • LABORATORY SAFETY - Ball State University Source: bsu.edu URL:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid
Reactant of Route 2
6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.